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Foundational

2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL CAS 1213916-73-4 properties

A Technical Overview of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL (CAS 1213916-73-4): Current Knowledge and Future Research Directions Audience: Researchers, scientists, and drug development professionals. Disclaimer...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Overview of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL (CAS 1213916-73-4): Current Knowledge and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is limited. This guide synthesizes the available data and provides a framework for future investigation based on the structural characteristics of the molecule.

Introduction

2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is a substituted phenylethanolamine derivative. Its chemical structure, featuring a chiral center and halogen substitutions on the phenyl ring, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This document aims to provide a comprehensive overview of the known properties of this compound and to outline key areas for future research.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL. The information available is primarily from chemical supplier catalogs.

PropertyValueSource
CAS Number 1213916-73-4Chemical Supplier Catalogs
Molecular Formula C8H9ClFNOChemical Supplier Catalogs
Molecular Weight 190.62 g/mol Chemical Supplier Catalogs
Appearance White to off-white solid (typical for similar compounds)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated.Inferred from structure

Structural Features and Predicted Properties:

  • Chirality: The molecule possesses a stereocenter at the carbon bearing the amino and phenyl groups. This means it can exist as two enantiomers ((R) and (S)). The biological activity of chiral molecules often resides in one specific enantiomer.

  • Halogenation: The presence of a chlorine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring is expected to increase the molecule's lipophilicity and may enhance its metabolic stability by blocking potential sites of oxidation.

  • Amino Alcohol Moiety: The 2-amino-1-ethanol substructure is a common feature in many biologically active compounds, including beta-blockers and other adrenergic receptor modulators.

Synthesis and Manufacturing Considerations

Proposed Retrosynthetic Analysis:

A logical approach to the synthesis of this compound would involve the asymmetric reduction of a corresponding α-amino ketone or the aminolysis of a suitable epoxide precursor.

G cluster_0 Retrosynthesis of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL cluster_1 Route A: Asymmetric Reduction cluster_2 Route B: Epoxide Ring-Opening Target 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL AminoKetone 2-Amino-1-(2-chloro-5-fluorophenyl)ethanone AminoKetone->Target Asymmetric Reduction (e.g., with a chiral borane reagent) Epoxide 2-(2-chloro-5-fluorophenyl)oxirane Epoxide->Target Aminolysis (e.g., with ammonia or a protected amine) StartingMaterial1 2-Chloro-5-fluoroacetophenone StartingMaterial1->AminoKetone Amination StartingMaterial2 2-Chloro-5-fluorostyrene StartingMaterial2->Epoxide Epoxidation

Caption: Proposed retrosynthetic pathways for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.

Experimental Protocol: A Generalized Approach for Asymmetric Reduction (Route A)

  • Synthesis of the α-Amino Ketone:

    • To a solution of 2-chloro-5-fluoroacetophenone in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) to form the corresponding α-bromo ketone.

    • React the α-bromo ketone with a source of ammonia (e.g., hexamethylenetetramine followed by hydrolysis, or sodium azide followed by reduction) to yield 2-amino-1-(2-chloro-5-fluorophenyl)ethanone.

    • Purify the α-amino ketone by column chromatography.

  • Asymmetric Reduction:

    • Dissolve the α-amino ketone in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine and borane-dimethyl sulfide complex).

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired enantiomer of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.

Analytical Methodologies

Comprehensive analytical data for this specific compound is not published. However, standard analytical techniques can be employed for its characterization and quality control.

TechniqueExpected ObservationsPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals for aromatic protons, the methine proton, the methylene protons, and the amine and hydroxyl protons. ¹³C NMR: Resonances for all unique carbon atoms. ¹⁹F NMR: A singlet corresponding to the fluorine atom.Structural elucidation and confirmation.
Mass Spectrometry (MS) The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight.Determination of molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, N-H, C-H, and C-F bonds.Identification of functional groups.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of the (R) and (S) enantiomers using a chiral stationary phase.Determination of enantiomeric purity.
Elemental Analysis The percentage composition of C, H, N, Cl, and F should be consistent with the molecular formula.Confirmation of elemental composition.

Applications in Research and Drug Development

While there are no specific published applications for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, its structural motifs are present in numerous pharmacologically active compounds.

Potential Areas of Investigation:

  • β-Adrenergic Receptor Modulators: The 2-amino-2-phenylethanol scaffold is a key component of many β-agonists and β-blockers used in the treatment of asthma and cardiovascular diseases.[1]

  • Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The substitution pattern on the phenyl ring is reminiscent of that found in some antidepressants.

  • Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for transition metals in a variety of asymmetric transformations.[2][3]

G cluster_0 Potential Research Applications cluster_1 Medicinal Chemistry cluster_2 Materials Science Compound {2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL | CAS: 1213916-73-4} MedChem β-Adrenergic Receptor Modulators Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Other CNS Targets Compound->MedChem Biological Screening MatSci Chiral Ligands for Asymmetric Catalysis Building Block for Chiral Polymers Compound->MatSci Catalyst Development

Caption: Potential research and development pathways for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.

Conclusion and Future Outlook

2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL represents a chemical entity with significant potential, primarily as a chiral building block in the synthesis of more complex molecules. The lack of detailed public information highlights an opportunity for further research. Future work should focus on:

  • Development and publication of a robust, scalable, and stereoselective synthetic route.

  • Thorough characterization of its physicochemical properties, including single-crystal X-ray diffraction to confirm its absolute stereochemistry.

  • Exploration of its biological activity through screening against a panel of relevant targets, particularly G-protein coupled receptors.

  • Evaluation of its utility as a chiral ligand in asymmetric catalysis.

The generation of this fundamental data will be crucial for unlocking the full potential of this and related halogenated phenylethanolamine derivatives in both academic research and industrial applications.

References

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Publications. [Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

Sources

Exploratory

In-Depth Technical Guide: Asymmetric Synthesis, Profiling, and Applications of (R)- and (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol

Executive Summary & Strategic Rationale In modern drug discovery, chiral arylglycinols are indispensable building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). Among these, (R)- a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, chiral arylglycinols are indispensable building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). Among these, (R)- and (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol represent a highly specialized class of chiral intermediates.

As a Senior Application Scientist, I frequently encounter the need to justify the selection of specific halogenated pharmacophores. The 1,2,5-trisubstitution pattern on this aryl ring is not arbitrary; it is a deliberate design choice:

  • Steric Locking (2-Chloro): The bulky ortho-chlorine atom restricts the free rotation of the C-C bond between the aromatic ring and the chiral center. This conformational restriction reduces the entropic penalty upon target binding, often leading to higher receptor affinity.

  • Metabolic Shielding & Electronic Tuning (5-Fluoro): The highly electronegative fluorine atom at the meta-position (relative to the chiral center) lowers the pKa of the adjacent amine, improving membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich positions of the ring.

This whitepaper details the physicochemical profiling, robust asymmetric synthesis, and downstream applications of this critical chiral building block.

Structural & Physicochemical Profiling

Before initiating any synthetic or formulation workflow, it is critical to establish the baseline physicochemical parameters of the building block. The data summarized below corresponds to the commercially available (S)-enantiomer.

ParameterSpecification / Value
IUPAC Name (2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol
CAS Number 1213201-64-9
Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Stereochemistry (S)-configuration (Enantiomeric excess ≥ 95%)
Physical State Solid
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), protect from light
InChI Key NJCRJRKCTSAZTQ-MRVPVSSYSA-N

Asymmetric Synthesis Methodology

Synthesizing chiral arylglycinols with high enantiomeric excess (ee) requires stringent stereocontrol. While enzymatic kinetic resolution is an option, the Ellman's Sulfinamide Asymmetric Strecker Route is the industry standard for its scalability, predictability, and avoidance of highly toxic transition metals[1][2].

Synthetic Workflow Diagram

Synthesis A 2-Chloro-5-fluorobenzaldehyde B (R)-t-Butanesulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C D TMSCN, iPrOH (Asymmetric Strecker) C->D E α-Aminonitrile Diastereomer D->E F HCl (Hydrolysis) Deprotection E->F G (S)-2-Aryl-glycine Intermediate F->G H NaBH4 / I2 (Reduction) G->H I (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol H->I

Workflow for asymmetric synthesis of (S)-arylglycinol via Ellman's sulfinamide chemistry.

Step-by-Step Experimental Protocol & Causality

Every protocol must function as a self-validating system. Below is the optimized methodology for synthesizing the (S)-enantiomer.

Step 1: Condensation (Chiral Imine Formation)

  • Procedure: To a solution of 2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)4 (2.0 eq). Stir at room temperature for 12 hours.

  • Causality: Ti(OEt)4 is deliberately chosen over standard desiccants (like MgSO4) because it acts as both a potent Lewis acid to activate the aldehyde and an irreversible water scavenger. This drives the equilibrium forward without causing epimerization of the chiral sulfinamide[2].

  • Validation Checkpoint: Perform 1H NMR on an evaporated aliquot. The reaction is complete when the aldehyde proton (~10.2 ppm) disappears and the imine proton (~8.6 ppm) emerges.

Step 2: Asymmetric Strecker Reaction

  • Procedure: Cool the sulfinyl imine solution to -78 °C. Add isopropanol (1.1 eq) followed dropwise by Trimethylsilyl cyanide (TMSCN, 1.5 eq). Slowly warm to room temperature.

  • Causality: TMSCN is a safer, liquid alternative to HCN gas. Isopropanol acts as a mild proton source to generate HCN in situ. The bulky tert-butanesulfinyl group sterically shields one face of the imine, forcing the cyanide nucleophile to attack from the opposite face, thereby establishing the (S)-configuration with high diastereomeric excess (de)[1].

  • Validation Checkpoint: Chiral HPLC analysis of the crude α-aminonitrile must confirm a diastereomeric ratio (d.r.) of > 95:5.

Step 3: Hydrolysis and Deprotection

  • Procedure: Dissolve the α-aminonitrile in 6M aqueous HCl and reflux for 12 hours. Concentrate under reduced pressure.

  • Causality: The harsh acidic conditions achieve two goals simultaneously: hydrolysis of the nitrile to a carboxylic acid and cleavage of the acid-labile N-sulfinyl bond. This yields the free (S)-arylglycine hydrochloride salt.

  • Validation Checkpoint: LC-MS must confirm the disappearance of the starting material and the presence of the arylglycine mass (M+H = 204.0).

Step 4: Chemoselective Reduction

  • Procedure: Suspend the arylglycine in anhydrous THF at 0 °C. Add NaBH4 (2.5 eq) followed by the slow, portion-wise addition of I2 (1.0 eq). Reflux for 4 hours, then quench with methanol.

  • Causality: Standard reduction with LiAlH4 risks hydrodehalogenation (cleaving the aryl chloride or fluoride). NaBH4 alone cannot reduce carboxylic acids. However, the combination of NaBH4 and I2 generates borane (BH3) in situ. Borane is highly chemoselective for reducing carboxylic acids to primary alcohols while leaving aryl halides completely intact.

  • Validation Checkpoint: Complete dissolution of the suspension indicates reaction progress. Final product validation requires chiral HPLC (ee > 95%) and 19F NMR to confirm the retention of the fluorine atom.

Downstream Applications in Drug Discovery

The primary utility of (R)- and (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol lies in its capacity to be cyclized into conformationally rigid heterocycles.

Application Workflow Diagram

Applications A (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol B Chloroacetyl Chloride Base A->B E Phosgene / CDI A->E C Intramolecular Cyclization (NaH) B->C D Chiral Morpholin-3-one Derivatives C->D F Chiral Oxazolidin-2-one Derivatives E->F

Downstream transformation of the chiral building block into morpholinones and oxazolidinones.

  • Morpholin-3-ones: By reacting the building block with chloroacetyl chloride followed by an intramolecular Williamson ether synthesis (using NaH), researchers can synthesize chiral morpholinones. This motif is a critical pharmacophore in direct Factor Xa inhibitors and various kinase inhibitors.

  • Oxazolidin-2-ones: Reaction with 1,1'-Carbonyldiimidazole (CDI) or phosgene yields chiral oxazolidinones. These are heavily utilized as chiral auxiliaries (Evans' auxiliaries) for subsequent asymmetric aldol reactions or as core structures in antibacterial agents (e.g., Linezolid analogs).

References

  • Sigma-Aldrich. "(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol | 1213201-64-9". Sigma-Aldrich Product Catalog.
  • Nottingham ePrints. "Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives". University of Nottingham.
  • ResearchGate. "Asymmetric synthesis of amines using tert-butanesulfinamide". ResearchGate Publications.

Sources

Foundational

Structure-activity relationship of 2-chloro-5-fluorophenyl amino alcohols

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Chloro-5-Fluorophenyl Amino Alcohols Introduction The 2-chloro-5-fluorophenyl amino alcohol scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Chloro-5-Fluorophenyl Amino Alcohols

Introduction

The 2-chloro-5-fluorophenyl amino alcohol scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure in the design of targeted therapeutic agents. The strategic incorporation of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide provides a comprehensive analysis of the synthesis, biological activity, and structure-activity relationship (SAR) of this important class of compounds, with a particular focus on their role as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of cardiovascular disease.

The 2-Chloro-5-Fluorophenyl Amino Alcohol Scaffold: A Rationale

The design of this scaffold is a deliberate exercise in chemical and biological optimization.

  • The Phenyl Ring: Provides a rigid core for the attachment of various functional groups.

  • Halogenation (Chloro and Fluoro Groups): The electron-withdrawing nature of chlorine and fluorine atoms modulates the electronics of the aromatic ring. This can lead to stronger interactions with target proteins, such as through halogen bonding or dipole-dipole interactions. Furthermore, the presence of these halogens can block sites of metabolism, thereby increasing the compound's in vivo half-life.[1]

  • The Amino Alcohol Moiety: This functional group is critical for forming key hydrogen bonds with amino acid residues within the active site of target enzymes or receptors. The stereochemistry of the alcohol and the nature of the substituent on the amino group are pivotal in determining potency and selectivity.

Synthetic Pathways and Methodologies

The synthesis of 2-chloro-5-fluorophenyl amino alcohols typically involves a multi-step sequence, beginning with the construction of a suitably substituted aromatic precursor. A common and versatile starting material is 2-amino-4-chloro-5-fluorophenol.

Synthesis of Key Intermediate: 2-Amino-4-chloro-5-fluorophenol

A robust synthesis for this intermediate begins with the readily available p-fluoroaniline. The process involves a sequence of protection, regioselective chlorination, nitration, diazotization/hydroxylation, and reduction steps.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline [2]

  • Protection of the Amino Group:

    • Dissolve p-fluoroaniline in a suitable solvent like acetic anhydride.

    • This acetylation step protects the reactive amino group, directing subsequent electrophilic aromatic substitutions.

  • Regioselective Chlorination:

    • To the solution of the protected aniline, slowly add a chlorinating agent such as N-chlorosuccinimide (NCS).

    • Heat the mixture to approximately 50-60°C and monitor by Thin Layer Chromatography (TLC).

    • The acetamido group directs the chlorine atom to the ortho position.

  • Deprotection:

    • Hydrolyze the acetamido group using an acid or base catalyst to regenerate the free amino group, yielding 2-chloro-4-fluoroaniline.

  • Regioselective Nitration:

    • Dissolve 2-chloro-4-fluoroaniline in concentrated sulfuric acid at 0-5°C.

    • Add a nitrating mixture (concentrated nitric and sulfuric acids) dropwise, maintaining a low temperature.

    • The existing amino and chloro groups direct the incoming nitro group to the C6 position.

  • Hydroxylation via Diazotization:

    • Convert the amino group to a hydroxyl group through a Sandmeyer-type reaction, which involves forming a diazonium salt followed by hydrolysis.

  • Reduction of the Nitro Group:

    • Selectively reduce the nitro group using a reducing agent like stannous chloride or catalytic hydrogenation to yield the final product, 2-Amino-4-chloro-5-fluorophenol.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Workflow p-Fluoroaniline p-Fluoroaniline Protection (Acetylation) Protection (Acetylation) p-Fluoroaniline->Protection (Acetylation) Ac2O Regioselective Chlorination Regioselective Chlorination Protection (Acetylation)->Regioselective Chlorination NCS Deprotection (Hydrolysis) Deprotection (Hydrolysis) Regioselective Chlorination->Deprotection (Hydrolysis) H+/OH- Regioselective Nitration Regioselective Nitration Deprotection (Hydrolysis)->Regioselective Nitration HNO3/H2SO4 Hydroxylation (Diazotization) Hydroxylation (Diazotization) Regioselective Nitration->Hydroxylation (Diazotization) NaNO2/H+ Reduction of Nitro Group Reduction of Nitro Group Hydroxylation (Diazotization)->Reduction of Nitro Group [H] 2-Amino-4-chloro-5-fluorophenol 2-Amino-4-chloro-5-fluorophenol Reduction of Nitro Group->2-Amino-4-chloro-5-fluorophenol

Caption: General workflow for the synthesis of the key intermediate.

Biological Activity: Targeting Cholesteryl Ester Transfer Protein (CETP)

Plasma Cholesteryl Ester Transfer Protein (CETP) is a critical regulator of cholesterol transport. It facilitates the transfer of cholesteryl esters from atheroprotective high-density lipoprotein (HDL) to pro-atherogenic very-low-density (VLDL) and low-density lipoprotein (LDL).[3][4] Inhibition of CETP is therefore a promising therapeutic strategy to raise HDL cholesterol (HDL-C) levels and reduce the risk of atherosclerotic cardiovascular disease.[5][6] Several small molecule CETP inhibitors have advanced to late-stage clinical trials, demonstrating the viability of this target.[3][5] The 2-chloro-5-fluorophenyl amino alcohol scaffold has been explored for its potential as a potent CETP inhibitor.

G cluster_0 CETP-Mediated Lipid Transfer cluster_1 Effect of CETP Inhibition HDL HDL (High Cholesteryl Ester) CETP CETP HDL->CETP Cholesteryl Ester VLDL_LDL VLDL / LDL (High Triglycerides) VLDL_LDL->CETP Triglycerides CETP->HDL CETP->VLDL_LDL Inhibitor 2-Chloro-5-fluorophenyl Amino Alcohol CETP_Inhibited CETP Inhibitor->CETP_Inhibited Inhibits Increased_HDL Increased HDL-C (Atheroprotective) Decreased_LDL Decreased LDL-C (Atherogenic)

Caption: Mechanism of CETP and its inhibition.

Structure-Activity Relationship (SAR) of CETP Inhibitors

While direct SAR studies on the precise 2-chloro-5-fluorophenyl amino alcohol scaffold are proprietary or embedded within broader patent literature, we can infer a robust SAR profile by analyzing structurally related CETP inhibitors, such as β-propanamides and other amino alcohol derivatives.[5]

Key Structural Modifications and Their Impact
  • The Aromatic Terminus (2-chloro-5-fluorophenyl group):

    • Halogenation: The presence of electron-withdrawing groups like fluorine and chlorine is critical. For instance, in related series, compounds with 4-F benzyl groups exhibited higher potency than less-substituted analogs.[5] This suggests that the 2-chloro-5-fluoro substitution pattern is likely optimized for potent hydrophobic and electronic interactions within the CETP binding pocket.

  • The Amino Group:

    • Substitution: The nature of the substituent on the amino group is a key determinant of activity. In many inhibitor classes, the nitrogen is part of a larger, often heterocyclic, structure or is substituted with specific alkyl or aryl groups to optimize binding and physical properties.

    • Basicity: The pKa of the amino group influences its ionization state at physiological pH, which can be crucial for forming salt bridges with acidic residues like aspartic acid or glutamic acid in the target protein.

  • The Hydroxyl Group and Stereochemistry:

    • Hydrogen Bonding: The hydroxyl group of the amino alcohol is a critical hydrogen bond donor and/or acceptor. Its removal typically leads to a significant loss of activity.

    • Stereocenter: The carbon bearing the hydroxyl group is a chiral center. The absolute stereochemistry (R vs. S) is often crucial for activity, as only one enantiomer will fit correctly into the chiral binding site of the protein. For example, in the synthesis of β-adrenoceptor ligands, enantiomerically pure (S)- and (R)-amino alcohols were required, and their biological activities were distinct.[3][7]

  • The Linker/Backbone:

    • Flexibility and Conformation: The length and rigidity of the carbon chain connecting the aromatic ring to the amino alcohol are important. A linker that is too flexible may have a high entropic penalty upon binding, while a linker that is too rigid may not allow the key functional groups to achieve the optimal orientation. Studies on β-propanamide CETP inhibitors aimed to reduce flexibility to improve bioavailability.[5]

Quantitative SAR Data

The following table summarizes SAR data from a series of related β-propanamide CETP inhibitors, illustrating the principles described above.

CompoundR1 Group (Amide Terminus)R2 Group (Benzyl Moiety)CETP IC50 (µM)cLogP
H3 (Lead) --2.0-
Q04 4-F-benzyl3-(1,1,2,2-tetrafluoroethoxy)>10-
Q07 1-methyl-4-arylpyrazole4-F0.724.7
Q08 1-methyl-4-arylpyrazole3-(1,1,2,2-tetrafluoroethoxy)0.494.8
Q11 4-F-benzyl4-F1.13-
Data adapted from a study on novel β-propanamide CETP inhibitors.[5]

Analysis:

  • Replacing the amide terminus of the lead compound with a 1-methyl-4-arylpyrazole group (Q07, Q08) significantly improved potency.[5]

  • The presence of a 4-F benzyl group was found to be significant for inhibiting CETP.[5]

  • The physical properties, such as hydrophilicity (reflected in cLogP), were important for improving inhibitory activity.[5]

Protocol for Biological Evaluation: CETP Inhibition Assay

To determine the inhibitory potency (IC50) of newly synthesized compounds, a standard in vitro assay is employed. The BODIPY-CE fluorescence assay is a widely used method.[5]

Experimental Protocol: BODIPY-CE Fluorescence Assay for CETP Inhibition [5]

  • Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester (BODIPY-CE) from a donor lipoprotein particle to an acceptor particle, mediated by CETP. An effective inhibitor will block this transfer, resulting in a low fluorescence signal.[5]

  • Materials:

    • Recombinant human CETP

    • Donor particles (e.g., HDL containing BODIPY-CE)

    • Acceptor particles (e.g., VLDL)

    • Test compounds dissolved in 100% DMSO

    • Assay buffer

    • 96-well microplates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions (e.g., 1:5) of the test compounds in DMSO in a 96-well dilution plate. Anacetrapib can be used as a positive control.[5]

    • Pre-incubation: In the assay plate, add the CETP enzyme and the donor particles to the assay buffer. Then, add the test compounds from the dilution plate.

    • Incubation: Incubate the mixture for a set period (e.g., 1 hour) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to CETP.

    • Initiate Transfer: Add the acceptor particles to each well to start the lipid transfer reaction.

    • Fluorescence Reading: After another incubation period, measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 465/535 nm).[5]

  • Data Analysis:

    • The percentage of inhibition is calculated relative to control wells (containing DMSO vehicle only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of inhibitor required to reduce CETP activity by 50%).

Conclusion

The 2-chloro-5-fluorophenyl amino alcohol scaffold represents a highly valuable platform for the development of potent and selective therapeutic agents. Its utility, particularly in the context of CETP inhibition for cardiovascular disease, is underscored by a rational design that leverages the unique properties of halogenation and the critical hydrogen-bonding capacity of the amino alcohol moiety. The synthetic accessibility of these compounds, coupled with robust in vitro assays, allows for systematic exploration of the structure-activity relationship. Future work in this area will likely focus on fine-tuning the scaffold's substituents to optimize not only potency but also pharmacokinetic properties, such as oral bioavailability and metabolic stability, to identify clinical candidates with superior efficacy and safety profiles.

References

  • BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. BenchChem.
  • Xie, M., et al. (2018). Synthesis of novel β-propanamides to inhibit cholesteryl ester transfer protein (CETP). Bioorganic & Medicinal Chemistry Letters.
  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP).
  • Liu, S., et al. (2012). Biochemical characterization of cholesteryl ester transfer protein inhibitors. Journal of Lipid Research. Available from: [Link]

  • Rosenhammer, B., et al. (2018). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Barter, P. J., et al. (2003). Cholesteryl ester transfer protein and its inhibitors. Atherosclerosis. Available from: [Link]

  • Gautier, V., et al. (2007). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Representative cholesteryl ester transfer protein (CETP) inhibitors. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. BenchChem.
  • Venkateshappa, G., et al. (2020). Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Samaha, G., et al. (2024). Cholesteryl Ester Transfer Protein Inhibitors and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis. Journal of Cardiovascular Development and Disease. Available from: [Link]

Sources

Exploratory

Strategic Fluorination: Phenylglycinol Scaffolds in Medicinal Chemistry

Topic: Fluorinated Phenylglycinol Analogs for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary (S)-2-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fluorinated Phenylglycinol Analogs for Medicinal Chemistry Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(S)-2-Phenylglycinol denotes a privileged scaffold in drug discovery, serving simultaneously as a chiral building block for complex peptidomimetics and as a robust chiral auxiliary.[] However, the native phenyl ring is metabolically labile and often fails to provide the specific electronic profile required for high-affinity ligand-protein interactions.[]

This guide details the strategic deployment of fluorinated phenylglycinol analogs . By substituting the aromatic ring with fluorine at specific vectors (ortho, meta, para), medicinal chemists can precisely modulate pKa, lipophilicity (LogD), and metabolic stability without significantly altering the steric footprint of the molecule. This "Fluorine Scan" approach is critical for optimizing lead compounds targeting proteases, GPCRs, and kinases.

The "Fluorine Effect" on Phenylglycinol

The introduction of fluorine into the phenylglycinol scaffold is not merely a steric replacement; it is an electronic and conformational edit.

Electronic Modulation (pKa and Lipophilicity)

The amine function of phenylglycinol is often the key pharmacophore for electrostatic interactions. Fluorination of the phenyl ring lowers the pKa of this amine via the inductive electron-withdrawing effect (


).
  • Ortho-substitution (2-F): Has the strongest impact on pKa due to proximity.[] It can also induce a conformational lock via intramolecular H-bonding (N-H[]···F) or dipole-dipole repulsion.[]

  • Para-substitution (4-F): primarily blocks CYP450-mediated metabolism (oxidation at the para-position) while moderately increasing lipophilicity.[]

Physicochemical Profiling Table

The following data highlights the shift in properties relative to the non-fluorinated parent.

AnalogStructurePredicted pKa (Amine)*LogP (Octanol/Water)**Metabolic Stability (Microsomal)Primary Utility
Parent Phenylglycinol~9.50.6Low (Para-hydroxylation)Baseline Scaffold
2-Fluoro 2-F-Ph~8.80.8MediumConformational restriction; pKa lowering
3-Fluoro 3-F-Ph~9.00.9MediumElectronic tuning without steric clash
4-Fluoro 4-F-Ph~9.20.95High (Blocks CYP)Metabolic blocker; Lipophilicity boost
2,4-Difluoro 2,4-diF-Ph~8.41.1Very HighDual-action: pKa modulation + Metabolic block

*Values are approximate, varying by solvent system. Fluorine generally lowers basicity. **Fluorine typically increases LogP by ~0.2–0.4 units per atom on aromatic rings.[]

Strategic Synthesis: The Ellman Sulfinamide Protocol

While biocatalytic routes (transaminases) exist, the Ellman Sulfinamide chemistry remains the most robust, scalable, and adaptable method for medicinal chemistry labs. It provides high diastereoselectivity (>95% de) and avoids the use of unstable amino acid precursors.

Workflow Visualization

The following diagram outlines the synthetic logic for accessing the (S)-enantiomer of fluorinated phenylglycinols.

EllmanSynthesis Figure 1: Asymmetric Synthesis of Fluorinated Phenylglycinols via Ellman Auxilliary Start Fluorobenzaldehyde (Substrate) Imine N-Sulfinyl Imine (Activated Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (S)-t-Bu-Sulfinamide (Chiral Reagent) Aux->Imine Strecker Strecker Adduct (Amino Nitrile) Imine->Strecker TMSCN, CsF Asymmetric Addition Acid Fluorinated Phenylglycine (Amino Acid) Strecker->Acid HCl (6N), Reflux Hydrolysis Product Fluorinated Phenylglycinol (Target Amino Alcohol) Acid->Product BH3·THF or LAH Reduction

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-amino-2-(4-fluorophenyl)ethanol.

Step 1: Condensation (Imine Formation)

  • Reagents: 4-Fluorobenzaldehyde (10 mmol), (S)-(-)-2-methyl-2-propanesulfinamide (11 mmol), Titanium(IV) ethoxide (20 mmol).[]

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure: Combine aldehyde and sulfinamide in THF under

    
    . Add 
    
    
    
    dropwise. Stir at room temperature for 12–24h.
  • Workup: Quench with brine. Filter the titanium salts through Celite. Extract with EtOAc.[][2][3]

  • Validation:

    
     NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm).
    

Step 2: Asymmetric Strecker Reaction

  • Reagents: Sulfinyl imine (from Step 1), TMSCN (1.5 equiv), CsF (0.2 equiv) or Isopropanol/Gd(OiPr)3 catalyst.

  • Conditions: -78°C to -40°C in THF.

  • Mechanism: The chiral sulfinyl group directs the cyanide attack to the Re-face, establishing the (S)-configuration.

  • Workup: Quench with sat.

    
    .[] Extract with EtOAc.[][2][3] Purify via column chromatography.[]
    

Step 3: Hydrolysis and Reduction Note: Direct reduction of the nitrile to the amine is possible, but converting to the acid first ensures high purity of the amino alcohol.

  • Hydrolysis: Reflux the Strecker adduct in 6N HCl for 4–6h. This cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid ((S)-4-fluorophenylglycine).

  • Reduction:

    • Suspend the amino acid hydrochloride in dry THF.

    • Add

      
       complex (3.0 equiv) at 0°C.
      
    • Reflux for 2–4h.[]

    • Quench carefully with MeOH.[]

  • Final Isolation: Basify to pH >10 with NaOH. Extract with DCM.[] Recrystallize as the HCl salt for stability.

Decision Framework: Selecting the Right Analog

Not all fluorinated analogs are equal. Use the following logic tree to select the appropriate scaffold for your specific medicinal chemistry challenge.

FluorineScan Figure 2: Decision Matrix for Fluorinated Phenylglycinol Selection Problem Lead Optimization Challenge Metab High Metabolic Clearance? Problem->Metab Potency Low Potency / H-Bonding? Problem->Potency Perm Low CNS Permeability? Problem->Perm Sol_4F Use 4-Fluoro Analog (Blocks Para-Oxidation) Metab->Sol_4F Yes Sol_2F Use 2-Fluoro Analog (Conformational Lock) Potency->Sol_2F Need Rigidification Sol_pKa Use 2,4-Difluoro Analog (Lowers pKa -> Higher LogD) Perm->Sol_pKa Need Neutral Species

Medicinal Chemistry Applications

Protease Inhibitors

In HIV and HCV protease inhibitors, the phenylglycine moiety often occupies the S1' or S2 pocket. Replacing the phenyl ring with 4-fluorophenyl has been shown to improve half-life (


) by preventing hydroxylation.[] Furthermore, the 2-fluorophenyl  analog can induce a specific dihedral angle twist, allowing the inhibitor to better fit into constricted sub-pockets.
Peptidomimetics & Linkers

Fluorinated phenylglycinols act as rigid, non-natural amino acid surrogates. When incorporated into peptide backbones, they protect adjacent peptide bonds from proteolytic cleavage (steric and electronic shielding).

Chiral Auxiliaries

Just as the parent phenylglycinol is used to synthesize chiral carboxylic acids (e.g., via Meyers' lactams), the fluorinated variants allow for the synthesis of fluorinated target molecules with distinct diastereomeric ratios, often enhancing selectivity in reactions where the parent scaffold fails.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Davis, F. A., et al. (1999). "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[]

Sources

Foundational

The Strategic Incorporation of 2-Chloro-5-Fluoro Substituted Chiral Amines in Modern Drug Discovery: A Technical Guide

Foreword: The Nuanced Role of Halogenation in Chiral Amine Scaffolds In the landscape of contemporary drug discovery, the pursuit of molecular entities with precisely tailored pharmacological profiles is paramount. Chira...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Nuanced Role of Halogenation in Chiral Amine Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecular entities with precisely tailored pharmacological profiles is paramount. Chiral amines are a cornerstone of this endeavor, constituting a significant portion of small-molecule pharmaceuticals due to their ability to form key interactions with biological targets.[1] The strategic functionalization of these chiral scaffolds offers a powerful tool to modulate their physicochemical and pharmacokinetic properties. Among the vast array of possible substitutions, the 2-chloro-5-fluoro pattern on an aromatic ring appended to a chiral amine presents a compelling case for in-depth exploration. This guide provides a technical overview of the synthesis, application, and underlying rationale for the use of 2-chloro-5-fluoro substituted chiral amines in drug discovery, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic intricacies, the causal relationships behind the choice of this specific substitution pattern, and provide actionable experimental protocols.

The Physicochemical and Pharmacokinetic Rationale for the 2-Chloro-5-Fluoro Substitution Pattern

The deliberate inclusion of chlorine and fluorine atoms on an aromatic ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[2][3] The 2-chloro-5-fluoro substitution pattern offers a unique combination of steric and electronic effects that can be leveraged to overcome common challenges in drug development.

Modulation of Physicochemical Properties

The electronic properties of the aromatic ring are significantly altered by the presence of two halogen atoms. The strong electron-withdrawing nature of both chlorine and fluorine reduces the pKa of the aniline precursor, which can influence the basicity of the resulting chiral amine. This modulation of basicity is critical for optimizing interactions with biological targets and for controlling the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and off-target activity.

The lipophilicity of a compound, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is also impacted. The 2-chloro-5-fluoro substitution pattern contributes to an increase in lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4] However, careful consideration must be given to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.

PropertyValueSource
Molecular Weight145.56 g/mol [5]
XLogP32.4[5]
Melting Point26 °C[6]
Boiling Point206.3 °C at 760 mmHg[6]

Table 1: Physicochemical Properties of 2-Chloro-5-fluoroaniline, a key precursor.

Enhancement of Metabolic Stability

Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway for many drug candidates, often leading to rapid clearance and reduced in vivo efficacy. The presence of electron-withdrawing halogen atoms can deactivate the aromatic ring towards oxidative metabolism.[7] The 2-chloro-5-fluoro substitution pattern can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug.[8] Studies on halogenated anilines have shown that the nature and position of the halogen substituent significantly influence the rate and regioselectivity of metabolism.[7][9]

Fine-Tuning of Target Engagement

The chlorine and fluorine atoms can participate in specific interactions with the protein target, such as halogen bonding and hydrogen bonding, respectively.[2] These interactions can enhance binding affinity and selectivity. The 2-chloro substituent can occupy a hydrophobic pocket, while the 5-fluoro substituent can act as a hydrogen bond acceptor. This dual functionality provides a versatile tool for optimizing the fit of a drug candidate within its binding site. The 2-cyclopropyl-5-fluoroaniline scaffold, for instance, is highly valuable in the design of kinase inhibitors, where the fluorine atom can act as a hydrogen bond acceptor, and the cyclopropyl group can fit into hydrophobic pockets.

Asymmetric Synthesis of 2-Chloro-5-Fluoro Substituted Chiral Amines

The enantioselective synthesis of chiral amines is a well-developed field, with both transition-metal catalysis and biocatalysis offering efficient and scalable routes.[1] These established methodologies can be adapted for the synthesis of 2-chloro-5-fluoro substituted chiral amines, typically starting from a suitable ketone, imine, or enamide precursor derived from 2-chloro-5-fluoroaniline.

Synthetic_Pathways cluster_0 Precursors cluster_1 Asymmetric Synthesis Methods cluster_2 Product 2-Chloro-5-fluoroaniline 2-Chloro-5-fluoroaniline 2-Chloro-5-fluoroacetophenone 2-Chloro-5-fluoroacetophenone 2-Chloro-5-fluoroaniline->2-Chloro-5-fluoroacetophenone Acylation Reductive Amination Reductive Amination 2-Chloro-5-fluoroacetophenone->Reductive Amination Biocatalytic Asymmetric Hydrogenation Asymmetric Hydrogenation 2-Chloro-5-fluoroacetophenone->Asymmetric Hydrogenation via Enamide Chiral Amine Chiral Amine Reductive Amination->Chiral Amine Asymmetric Hydrogenation->Chiral Amine

Caption: General synthetic routes to 2-chloro-5-fluoro substituted chiral amines.

Biocatalytic Reductive Amination

Biocatalysis, particularly the use of reductive aminases (RedAms), offers a green and highly selective method for the synthesis of chiral amines.[10] These enzymes catalyze the asymmetric amination of a ketone precursor, using an amine donor such as ammonia or methylamine, to produce the corresponding chiral amine with high enantiomeric excess.

This protocol is a representative example and may require optimization for specific RedAm enzymes and substrates.

  • Enzyme and Cofactor Preparation:

    • Prepare a solution of the desired reductive aminase (e.g., from a fungal source) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

    • Prepare a solution of the NADPH cofactor and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the buffer, the cofactor regeneration system, and the NADPH.

    • Add the 2-chloro-5-fluoroacetophenone substrate, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

    • Add the amine donor (e.g., ammonium chloride for the synthesis of a primary amine).

  • Reaction Execution and Monitoring:

    • Initiate the reaction by adding the reductive aminase solution.

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful and well-established method for the synthesis of chiral amines. This approach involves the conversion of the ketone precursor to the corresponding enamide, followed by enantioselective hydrogenation using a chiral rhodium catalyst.

This protocol is a representative example and may require optimization for specific ligands and substrates.

  • Synthesis of the Enamide Substrate:

    • Synthesize the enamide substrate, N-(1-(2-chloro-5-fluorophenyl)vinyl)acetamide, from 2-chloro-5-fluoroacetophenone and acetamide.

  • Reaction Setup:

    • In a glovebox, charge a pressure-rated reaction vessel with the enamide substrate and a chiral rhodium catalyst precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., (R)-SDP).

    • Add a degassed solvent (e.g., methanol or dichloromethane).

  • Reaction Execution and Monitoring:

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a constant temperature (e.g., room temperature to 50 °C).

    • Monitor the progress of the reaction by analyzing aliquots by GC or HPLC to determine the conversion.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-acetylated chiral amine.

    • If the free amine is desired, the acetyl group can be removed by hydrolysis under acidic or basic conditions.

Workflow_Asymmetric_Hydrogenation Start Start Prepare_Enamide Synthesize Enamide Substrate Start->Prepare_Enamide Setup_Reaction Setup Hydrogenation Reaction (Rh-catalyst, Chiral Ligand) Prepare_Enamide->Setup_Reaction Execute_Hydrogenation Pressurize with H2 and Stir Setup_Reaction->Execute_Hydrogenation Monitor_Progress Monitor by HPLC/GC Execute_Hydrogenation->Monitor_Progress Monitor_Progress->Execute_Hydrogenation Incomplete Workup Work-up and Purify Acetylated Amine Monitor_Progress->Workup Complete Hydrolysis Optional: Hydrolyze Acetyl Group Workup->Hydrolysis Final_Product Chiral Amine Hydrolysis->Final_Product

Caption: Experimental workflow for asymmetric hydrogenation.

Applications and Future Perspectives

The 2-chloro-5-fluoro substituted chiral amine motif is a valuable addition to the medicinal chemist's toolbox. Its unique combination of physicochemical and pharmacokinetic properties makes it an attractive scaffold for the development of new therapeutics across a range of disease areas.

Current and Potential Therapeutic Applications

While there are currently no marketed drugs that are themselves 2-chloro-5-fluoro substituted chiral amines, this moiety is found in key intermediates for the synthesis of biologically active compounds. For example, derivatives of 2-amino-4-chloro-5-fluorophenol are of interest in the development of anticancer agents, such as kinase inhibitors.[11] The 2-chloro-5-fluorophenyl group is also a component of intermediates used to synthesize PET imaging agents for the serotonin transporter.[12]

The principles outlined in this guide can be applied to the design of novel drug candidates targeting a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The ability to fine-tune the properties of a chiral amine scaffold through this specific halogenation pattern offers a promising strategy for overcoming common drug development hurdles such as poor metabolic stability and off-target toxicity.

Challenges and Future Directions

While the synthetic methodologies described are robust, the synthesis of the required precursors, such as 2-chloro-5-fluoroaniline and its derivatives, can be challenging and may require multi-step sequences.[13] Further research into more efficient and scalable routes to these starting materials will be beneficial.

The continued development of novel biocatalysts and transition-metal catalysts with improved activity and selectivity for halogenated substrates will further expand the accessibility of 2-chloro-5-fluoro substituted chiral amines. The integration of computational modeling with synthetic chemistry will enable a more rational design of drug candidates incorporating this promising scaffold.

Conclusion

The 2-chloro-5-fluoro substituted chiral amine motif represents a strategically important structural element in modern drug discovery. The judicious incorporation of this di-halogenated pattern allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. This technical guide has provided an in-depth overview of the rationale behind the use of this scaffold, along with detailed synthetic methodologies for its preparation. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of such precisely functionalized building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • PubChem. 2-Chloro-5-fluoroaniline. National Center for Biotechnology Information. [Link]

  • Mangas-Sanchez, J., et al. (2020).
  • Boeren, S., et al. (1996). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Xenobiotica.
  • Bollag, J. M., & Russel, S. (1976). Aerobic versus anaerobic metabolism of halogenated anilines by a Paracoccus sp. Microbial ecology.
  • Ju, B., et al. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Chemical Research in Toxicology.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Drug Synthesis. [Link]

  • Zhang, W., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • PubChem. 2-Chloro-3-fluoroaniline. National Center for Biotechnology Information. [Link]

  • Press, J. S., & Hoffman, C. M. (1982). SYNTHESIS OF 2-CHLORO-4-FLUORANILINE.
  • PubChemLite. 2-chloro-5-fluoroaniline (C6H5ClFN). [Link]

  • Zhang, X. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation.
  • El-Faham, A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules.
  • Sbardella, G., et al. (2026).
  • Contente, M. L., et al. (2020). Continuous Flow Biocatalytic Reductive Amination by Co‐Entrapping Dehydrogenases with Agarose Gel in a 3D‐Printed Mould Reactor.
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Tiebes, J. (1999). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Iqbal, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • PubChem. 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]

  • Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Smith, A. M. R., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal.
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
  • Wang, D., et al. (2014).
  • van der Meer, J. Y., et al. (2023). In Vivo Biocatalytic Cascades Featuring an Artificial‐Enzyme‐Catalysed New‐to‐Nature Reaction.
  • Knowles, W. S., & Sabacky, M. J. (1968). Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex.
  • Dow, M., et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Singh, V., et al. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry.
  • Varma, R. S., & Naicker, K. P. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Tetrahedron Letters.
  • Kumar, A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Singh, V., et al. (2019). Role of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry.

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Exploratory

A Technical Guide to the Metabolic Stability of Fluorinated Amino Alcohol Intermediates

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Today, over half of all newly approved sma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its remarkable ability to fine-tune molecular behavior with precision.[1] Fluorinated amino alcohols, a key class of pharmaceutical intermediates, represent a powerful convergence of a versatile structural scaffold with the strategic advantages of fluorination. These intermediates are foundational in building drug candidates across diverse therapeutic areas, from oncology to neurology.[2][3]

The strategic incorporation of fluorine is often a direct response to one of the most significant hurdles in drug development: metabolic instability.[1][4] Many promising compounds fail because they are rapidly broken down by the body's metabolic machinery, primarily the cytochrome P450 (CYP450) family of enzymes located in the liver.[5][6] This rapid clearance prevents the drug from maintaining therapeutic concentrations, rendering it ineffective. By replacing a hydrogen atom with fluorine at a metabolically vulnerable position—a "metabolic soft spot"—chemists can often "block" this enzymatic breakdown, enhancing the drug's stability, half-life, and overall exposure.[2][4]

This guide provides an in-depth exploration of the metabolic stability of fluorinated amino alcohol intermediates. We will move beyond simplistic explanations to delve into the mechanistic underpinnings of how fluorine exerts its influence, detail the gold-standard experimental protocols for assessing stability, and provide a framework for interpreting the resulting data to drive successful drug discovery programs.

Part 1: The Mechanistic Influence of Fluorination on Drug Metabolism

The C-F Bond: Beyond Bond Strength

A common explanation for fluorine's ability to enhance metabolic stability is the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[1][7] While the C-F bond is indeed the strongest in organic chemistry, this view is an oversimplification of the complex enzyme-substrate interactions at play.[7][8] The more critical factor is how fluorine's unique electronic properties alter the molecule's interaction with the active site of a metabolizing enzyme, such as a CYP450.[7][9]

Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[4][10] This has several consequences:

  • Altered Acidity/Basicity: Fluorine's powerful electron-withdrawing effect can lower the basicity (pKa) of nearby amine groups, which are common in amino alcohol structures.[2][4] This change can affect how the molecule is recognized and bound by the enzyme.

  • Enzyme-Substrate Affinity: Metabolism can be curtailed not just by making a bond harder to break, but also by reducing the affinity between the drug molecule and the enzyme's active site.[7] The introduction of a highly electronegative fluorine atom can create unfavorable electrostatic interactions within the active site, discouraging binding and subsequent metabolism.

  • Blocking Oxidative Attack: The primary mechanism of CYP450 enzymes involves oxidation.[8] Placing a fluorine atom at a site susceptible to hydroxylation effectively shields that position from metabolic attack, forcing the metabolic machinery to find an alternative, often slower, route of clearance or preventing it altogether. This is often referred to as "metabolic switching".[2][11]

Common Metabolic Pathways for Amino Alcohols

Amino alcohols present several potential sites for metabolic transformation. Understanding these pathways is crucial for the strategic placement of fluorine. The two most common metabolic routes are:

  • Oxidation of the Alcohol: The hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Metabolism at the Amino Group: The amino group and its adjacent carbon are susceptible to various transformations, including N-dealkylation or oxidative deamination via the Ehrlich pathway, which ultimately converts the amino acid precursor into a higher alcohol.[12][13][14][15]

By strategically placing fluorine on or near the carbon bearing the hydroxyl group, or on the alkyl substituents of the amine, medicinal chemists can effectively block these primary metabolic pathways, thereby stabilizing the molecule.

Part 2: Experimental Assessment of Metabolic Stability

To quantify the impact of fluorination, robust and reliable in vitro assays are essential. These assays provide critical data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[16][17]

The In Vitro ADME Toolkit

Several systems are used to model liver metabolism, each with specific advantages:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes). They are a cost-effective and widely used source of Phase I metabolizing enzymes, particularly the CYP450 family.[17][18]

  • Liver S9 Fraction: This fraction contains both microsomes and the cytosolic components of the liver cell. It is used to study both Phase I and Phase II (conjugation) metabolic reactions.[5]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" because they contain the full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism, as well as compound uptake and transport.[16][17]

For initial screening of fluorinated intermediates to assess their resistance to CYP450-mediated oxidation, the liver microsomal stability assay is the most common and efficient choice.[17]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standard, self-validating system for determining the metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Objective: To measure the rate of disappearance of a fluorinated amino alcohol intermediate when incubated with human liver microsomes.

Materials:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM) (e.g., pooled, 20 mg/mL protein)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and liver microsomes. The final microsomal protein concentration should be optimized (e.g., 0.5 mg/mL).

    • Pre-warm the master mix in a shaking water bath at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add a small volume of the Test Compound stock solution to the pre-warmed master mix to achieve the desired final concentration (typically 1 µM). This is the +NADPH reaction group.

    • Simultaneously, prepare a -NADPH control group by adding the Test Compound to a master mix that does not contain the NADPH regenerating system. This control validates that any compound loss is due to enzymatic metabolism and not non-specific binding or instability.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the +NADPH wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

    • Immediately transfer the aliquot to a well in the collection plate containing an excess of ice-cold Quenching Solution (e.g., 150 µL). The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19] Monitor the disappearance of the parent compound over time relative to the internal standard.

Diagram of the Experimental Workflow

Below is a diagram illustrating the key steps in the liver microsomal stability assay.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_buffer Prepare Buffer & Microsome Master Mix pre_warm Pre-warm at 37°C prep_buffer->pre_warm prep_buffer->pre_warm add_compound Add Test Compound (Final Conc. 1 µM) pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction add_compound->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Ice-cold ACN + IS) time_points->quench time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms supernatant->lcms

Caption: Strategic fluorination blocks CYP450 oxidative attack.

Conclusion

The strategic use of fluorination in amino alcohol intermediates is a cornerstone of modern drug discovery, providing a reliable method to overcome the pervasive challenge of metabolic instability. As we have seen, the benefits of fluorine extend beyond the simple strength of the C-F bond, influencing the intricate dance between a drug molecule and the metabolic enzymes that determine its fate. By combining a deep mechanistic understanding with robust, quantitative in vitro assays like the liver microsomal stability assay, researchers can efficiently identify metabolic liabilities and rationally design more stable, effective, and resilient drug candidates. This data-driven approach not only accelerates the journey from a promising intermediate to a clinical candidate but also significantly increases the probability of its ultimate success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).
  • Drug Metabolism Assays - BioIVT. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
  • Microbial Metabolism of Amino Alcohols via Aldehydes - Microbiology Society. (n.d.).
  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.).
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
  • A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines - MDPI. (2025, December 20).
  • Gene Ontology Term: amino acid catabolic process to alcohol via Ehrlich pathway. (n.d.).
  • Interrelation of amino acid metabolic pathways implicated in higher... - ResearchGate. (n.d.).
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.).
  • Amino Acid Metabolism - PMC - NIH. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol, a chiral amino alcohol of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties, making it a valuable building block for the development of novel therapeutic agents. This document details its chemical identity, including IUPAC nomenclature and synonyms, and presents a critical analysis of its synthetic methodologies, encompassing both racemic and stereoselective routes. Furthermore, this guide explores the known and potential applications of this compound in drug discovery, supported by an analysis of its chemical reactivity and biological significance. Protocols for synthesis and characterization are provided to enable researchers to effectively utilize this versatile molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties

2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol is a substituted phenylethanolamine characterized by a stereocenter at the carbon atom bearing the amino and phenyl groups. This chirality is a critical feature, as the biological activity of its enantiomers can differ significantly.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol[1]
Synonyms (±)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanolN/A
2-(2-Chloro-5-fluorophenyl)glycinolN/A
Molecular Formula C₈H₉ClFNO[1]
Molecular Weight 189.61 g/mol [1]
CAS Number (Racemate) Not specifiedN/A
(R)-enantiomer CAS 1213916-73-4[2]
(S)-enantiomer CAS 1213201-64-9N/A
Appearance White to off-white solid or powder
Storage Temperature 2-8°C, protected from light and moisture

Synthesis Methodologies

The synthesis of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol can be approached through several strategic routes, starting from commercially available precursors. The choice of methodology often depends on the desired stereochemical outcome (racemic or enantiomerically pure) and the scale of the synthesis.

Racemic Synthesis

A common and straightforward approach to the racemic form involves the reaction of a substituted benzaldehyde with a source of the aminoethanol backbone.

dot

Caption: General workflow for the racemic synthesis.

Experimental Protocol: Racemic Synthesis

Materials:

  • 2-Chloro-5-fluorobenzaldehyde

  • Glycine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add glycine (1.2 eq) to the solution.

  • Slowly add a solution of sodium hydroxide (1.5 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[1]

Causality Behind Experimental Choices:

  • Base Catalyst: Sodium hydroxide facilitates the deprotonation of glycine, enabling its nucleophilic attack on the carbonyl carbon of the benzaldehyde.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.

Asymmetric Synthesis and Chiral Resolution

For applications in drug development, obtaining enantiomerically pure forms of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol is often crucial. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

2.2.1. Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One common strategy involves the use of a chiral auxiliary. For instance, a chiral nickel(II) complex of a glycine Schiff base can be alkylated with a suitable electrophile derived from 2-chloro-5-fluorobenzene.[3] Subsequent hydrolysis of the complex yields the desired enantiomerically enriched amino alcohol.[3]

dot

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

2.2.2. Chiral Resolution

Chiral resolution involves the separation of enantiomers from a racemic mixture. Common methods include:

  • Diastereomeric Salt Formation: The racemic amino alcohol can be reacted with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts.[4] These salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment with a base will liberate the individual enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers.[5] A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times.[6][7] Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[7]

Table 2: Representative Chiral HPLC Method Parameters

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H)Provides a chiral environment for differential interaction with enantiomers.[6]
Mobile Phase n-Hexane/Isopropanol with a basic additive (e.g., diethylamine)The non-polar/polar solvent mixture allows for tuning of retention and selectivity. The basic additive improves peak shape for amines.
Flow Rate 0.5 - 1.5 mL/minOptimized for resolution and analysis time.
Detection UV at a suitable wavelength (e.g., 220 nm)The aromatic ring provides strong UV absorbance for sensitive detection.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons of the ethanol group, and the exchangeable protons of the amino and hydroxyl groups. The coupling patterns of the aromatic protons will be complex due to the presence of both chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the electronegative chlorine, fluorine, oxygen, and nitrogen atoms will appear at characteristic chemical shifts.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-C and C-O stretching vibrations in the fingerprint region.[9][10]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Organic Synthesis

The structural features of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol make it a highly valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][11]

  • Scaffold for Bioactive Molecules: The 2-amino-2-phenylethanol motif is present in a number of biologically active compounds.[12] The presence of the chloro and fluoro substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.[13]

  • Precursor for Heterocyclic Synthesis: The amino and hydroxyl groups provide reactive handles for the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.[14][15]

  • Chiral Building Block: The enantiomerically pure forms of this compound are particularly valuable for the synthesis of single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.[16]

While specific drugs derived from this exact molecule are not prominently documented in the public domain, its structural analogs are key components in various therapeutic agents. For instance, substituted 2-amino-2-phenylethanol derivatives have been investigated as β2-adrenoceptor agonists for the treatment of asthma and COPD.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol.

Table 3: Hazard Information

HazardDescription
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[17]
H315: Causes skin irritation.[17]
H319: Causes serious eye irritation.[17]
H335: May cause respiratory irritation.[17]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[17]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol is a versatile and valuable chiral building block with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through both racemic and asymmetric routes, with chiral HPLC being a key technique for the separation and analysis of its enantiomers. The presence of halogen substituents on the aromatic ring offers opportunities for fine-tuning the properties of target molecules. This technical guide provides a foundation for researchers to understand and effectively utilize this compound in their scientific endeavors. Further research into its applications and the development of more efficient and scalable synthetic methods will undoubtedly continue to expand its utility in the field of chemical and pharmaceutical sciences.

References

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of Enantiopure 1-(2-Chloro-5-fluorophenyl)ethanol Derivatives

The following guide serves as a technical whitepaper for researchers and process chemists involved in the sourcing and utilization of 1-(2-chloro-5-fluorophenyl)ethanol derivatives. Executive Summary The 2-chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical whitepaper for researchers and process chemists involved in the sourcing and utilization of 1-(2-chloro-5-fluorophenyl)ethanol derivatives.

Executive Summary

The 2-chloro-5-fluorophenyl moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., PI3K


, c-Met, and ALK inhibitors).[1][2][3] The specific chiral alcohol, 1-(2-chloro-5-fluorophenyl)ethanol , serves as a critical chiral building block for introducing this moiety with defined stereochemistry.[1][2][3]

While the precursor ketone (2'-chloro-5'-fluoroacetophenone , CAS 2965-16-4) is a commoditized raw material, the enantiopure alcohols [(R)- and (S)- isomers] are typically classified as Tier 2 Specialty Intermediates .[1][2][3] They are often not available in bulk catalog quantities and require either custom synthesis or in-house asymmetric reduction.[1][2][3] This guide outlines the commercial landscape, "Make vs. Buy" decision matrices, and validated protocols for generating high-ee% material.

Structural Significance & Pharmacophore Analysis

The 2-chloro-5-fluoro substitution pattern is not arbitrary; it is frequently selected to optimize the physicochemical profile of drug candidates:

  • Metabolic Stability: The fluorine at the 5-position blocks para-hydroxylation relative to the alkyl attachment, a common metabolic soft spot.[3]

  • Conformational Locking: The 2-chloro substituent introduces steric bulk that forces the phenyl ring out of coplanarity with adjacent systems (e.g., biaryl linkages), often critical for fitting into ATP-binding pockets of kinases.[3]

  • Electronic Modulation: The combined electron-withdrawing effects (

    
    -induction) lower the electron density of the ring, modulating 
    
    
    
    -
    
    
    stacking interactions.[1][2][3]
Validated Bioactive Contexts

Recent literature identifies this fragment in novel allosteric PI3K


 inhibitors  (e.g., Compound H-18), where the halogen bonding of the 2-Cl and the hydrophobic filling of the 5-F are essential for potency [1].[1][2][3]

Commercial Landscape & Sourcing Strategy

The Precursor: 2'-Chloro-5'-fluoroacetophenone

The ketone precursor is the primary entry point for all chiral derivatives.[1][2] It is widely available and stable.[3]

ParameterSpecification
CAS Number 2965-16-4
Chemical Name 1-(2-chloro-5-fluorophenyl)ethanone
Availability Bulk Commodity (Kg to Ton scale)
Typical Purity

97% (GC)
Major Suppliers Sigma-Aldrich, Chem-Impex, Combi-Blocks, Enamine
Price Tier Low ($100 - $500 / kg)
The Chiral Alcohols: (R)- and (S)-1-(2-chloro-5-fluorophenyl)ethanol

Unlike the ketone, the enantiopure alcohols are not standard catalog items for most bulk vendors.[1][2][3] They are typically "made-to-order."[1][2]

  • Direct Sourcing: rare in catalog; often requires 4-6 week lead time.[1][2][3]

  • In-House Synthesis: Recommended for <100g needs due to the low cost of the ketone and high efficiency of modern catalysts.

Sourcing Decision Matrix (DOT Visualization)[3]

SourcingStrategy Start Need Enantiopure 1-(2-chloro-5-fluorophenyl)ethanol CheckVol Volume Required? Start->CheckVol SmallScale < 100 grams CheckVol->SmallScale LargeScale > 1 kg CheckVol->LargeScale CheckCat Check Specialty Catalogs (Enamine/Bld) SmallScale->CheckCat Contract CMO/CRO Custom Synthesis LargeScale->Contract Cost Efficiency Found In Stock? CheckCat->Found Buy Direct Purchase (High Unit Cost) Found->Buy Yes Make In-House Synthesis (See Section 4) Found->Make No (Lead time > 2 wks)

Figure 1: Decision logic for sourcing chiral 2-chloro-5-fluorophenyl ethanol derivatives based on scale and timeline.

Synthetic Protocols (The "Make" Option)

For researchers electing to synthesize the material, Asymmetric Transfer Hydrogenation (ATH) is the gold standard method.[3] It is scalable, requires no high-pressure hydrogen gas, and yields high enantiomeric excess (ee).[3]

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori Reduction)

This protocol typically yields >95% yield and >96% ee.[1][3]

Reagents:

  • Substrate: 2'-Chloro-5'-fluoroacetophenone (CAS 2965-16-4)[1][2]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for (S)-alcohol) or [(S,S)-Ts-DPEN] (for (R)-alcohol).[1][2][3]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[3]

  • Solvent: Dichloromethane (DCM) or Methanol.[3]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve the ketone (1.0 eq) in DCM (0.5 M concentration).

  • Degas: Sparge the solution with Nitrogen or Argon for 15 minutes.

  • Catalyst Addition: Add the Ru-TsDPEN catalyst (0.5 - 1.0 mol%).[1][2][3]

  • Initiation: Add the Formic Acid/TEA mixture (2.0 - 5.0 eq) slowly.

  • Reaction: Stir at room temperature (20-25°C) for 12-24 hours. Monitor by TLC or GC.[3]

    • Note: The reaction is driven by the release of CO2. Ensure open venting through a bubbler.[3]

  • Quench: Wash with water, then saturated NaHCO3 to remove residual acid.

  • Purification: Dry organic layer over Na2SO4, concentrate. The crude oil is often pure enough for downstream use, or can be purified via silica flash chromatography (Hexanes/EtOAc).[3]

Protocol B: Biocatalytic Reduction (Green Chemistry)

For higher optical purity (>99% ee) or GMP requirements, enzymatic reduction is preferred.[3]

  • Enzymes: KREDs (Ketoreductases) or ADHs (Alcohol Dehydrogenases).[3]

  • Screening: Commercial kits (e.g., Codexis, Johnson Matthey) often contain specific enzymes for ortho-substituted acetophenones.[3]

  • System: Aqueous buffer (pH 7) with IPA (Isopropyl alcohol) as the hydride donor and cofactor recycling (NADPH).[3]

Quality Control & Analytical Validation

Verifying the enantiomeric purity is critical before using the intermediate in SAR studies.[3]

Analytical Method: Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Aromatic absorption) or 210 nm.[3]

  • Expected Retention:

    • The halogen substitution pattern usually provides good separation factors (

      
      ).[3]
      
    • Note: Inject the racemic standard (made by NaBH4 reduction of the ketone) first to establish retention times.[3]

Synthesis Workflow Diagram

SynthesisFlow Ketone Ketone Precursor (CAS 2965-16-4) Choice Select Method Ketone->Choice ChemRoute Chemical Route Ru-TsDPEN / HCOOH Choice->ChemRoute Standard Lab Scale BioRoute Biocatalytic Route KRED / NADPH / IPA Choice->BioRoute High Purity / Green Workup Workup & Extraction (DCM or EtOAc) ChemRoute->Workup BioRoute->Workup QC QC: Chiral HPLC (>98% ee target) Workup->QC QC->Workup Fail (Recrystallize) Product Enantiopure 1-(2-chloro-5-fluorophenyl)ethanol QC->Product Pass

Figure 2: Synthetic workflow for converting 2'-chloro-5'-fluoroacetophenone to enantiopure alcohol.

Handling and Stability

  • Storage: Store under nitrogen at 2-8°C. Benzylic alcohols can be prone to oxidation to the ketone if exposed to air/light over long periods.[1][3]

  • Racemization Risk: Low under neutral/basic conditions.[3] Avoid strong Lewis acids or elevated temperatures in acidic media, which can promote SN1-type racemization via the benzylic carbocation.[3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[3] In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one. PubChem.[3][4][5] Available at: [Link][3]

  • Vertex AI Search. (2023).[3] Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. PMC. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Next-Generation ALK/ROS1 Kinase Inhibitors Using 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol

Introduction & Structural Rationale The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by inhibitors targeting the Anaplastic Lymphoma Kinase (ALK) and ROS1 receptor tyro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by inhibitors targeting the Anaplastic Lymphoma Kinase (ALK) and ROS1 receptor tyrosine kinases. However, the emergence of clinical resistance—most notably the L1196M gatekeeper mutation—necessitates the design of next-generation scaffolds .

The chiral building block (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1391502-61-6) has emerged as a highly privileged structural motif in modern medicinal chemistry for overcoming these resistance mechanisms.

  • Steric & Conformational Control: The ortho-chlorine atom on the phenyl ring forces the aromatic system into a highly specific orthogonal dihedral twist relative to the kinase hinge-binding core. This pre-organization minimizes the entropic penalty upon binding to the hydrophobic pocket adjacent to the ALK L1196M mutated residue .

  • Metabolic Stability & Lipophilic Efficiency (LipE): The fluorine atom at the 5-position deactivates the aromatic ring toward cytochrome P450-mediated oxidation while simultaneously improving the lipophilic efficiency of the final molecule [[1]]([Link]).

  • Bifunctional Versatility: The amino alcohol provides two orthogonal reactive handles. The primary amine undergoes rapid nucleophilic aromatic substitution (SNAr) with halogenated heterocycles, while the hydroxyl group can serve as a solvent-exposed hydrogen bond donor/acceptor or be cyclized into a morpholine ring to enhance pharmacokinetic (PK) properties .

Experimental Workflow & Protocols

This protocol details the synthesis of a representative ALK inhibitor core by coupling (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol with a 2,4-dichloropyrimidine scaffold, followed by a Suzuki-Miyaura cross-coupling to install a solvent-exposed solubilizing group .

Protocol 1: SNAr Coupling of the Chiral Amino Alcohol

Objective: Regioselective functionalization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine at the more reactive C4 position. Causality & Expert Insight: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Unlike primary or secondary amines, DIPEA's steric bulk prevents it from competing with the amino alcohol for the electrophilic pyrimidine carbon. Tetrahydrofuran (THF) is selected as the solvent because its moderate polarity stabilizes the Meisenheimer complex intermediate without promoting over-reaction at the C2 position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath to ensure high regioselectivity (C4 vs. C2 substitution).

  • Addition: Add DIPEA (2.5 equiv, 12.5 mmol) dropwise via syringe. Subsequently, add (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 7:3) to validate complete consumption of the pyrimidine starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes) to yield the intermediate amino-alcohol pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the solvent-exposed motif (e.g., 4-(4-methylpiperazin-1-yl)phenyl group) at the C2 position of the pyrimidine core. Causality & Expert Insight: The catalyst Pd(dppf)Cl2 is chosen due to the large bite angle of the dppf ligand, which facilitates the reductive elimination step even in the presence of bulky ortho-substituted aryl rings . A biphasic solvent system (1,4-Dioxane/Water) ensures the dissolution of both the organic electrophile/boronic acid and the inorganic base (Na2CO3).

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or Schlenk flask with the intermediate from Protocol 1 (1.0 equiv, 2.0 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 equiv, 2.4 mmol), Na2CO3 (3.0 equiv, 6.0 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.1 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 15 mL).

  • Degassing: Purge the mixture with argon for 10 minutes to remove dissolved oxygen, which could otherwise oxidize the palladium catalyst and halt the catalytic cycle.

  • Heating: Seal the vessel and heat to 90 °C for 12 hours in an oil bath (or 110 °C for 30 minutes in a microwave reactor).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black.

  • Isolation: Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics (Na2SO4), and concentrate. Purify via reverse-phase HPLC to isolate the final kinase inhibitor.

Quantitative Data: SNAr Reaction Optimization

The table below summarizes the optimization of the SNAr coupling step, demonstrating the critical role of solvent and base selection in maintaining the chiral integrity (enantiomeric excess, ee%) of the 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol building block.

SolventBaseTemperature (°C)Time (h)Regioselectivity (C4:C2)Yield (%)Enantiomeric Excess (ee %)
DMFK2CO380260:404588
DMFDIPEA25885:156295
DCMTEA0 to 25690:107898
THF DIPEA 0 to 25 4 >95:5 85 >99

Note: THF combined with DIPEA provides the optimal balance of solubility, regioselectivity, and preservation of the chiral center.

Visualizations

SynthesisWorkflow A 2,4-Dichloropyrimidine Core C SNAr Coupling (DIPEA, THF, 0°C to RT) A->C B (R)-2-Amino-2-(2-chloro- 5-fluorophenyl)ethan-1-ol B->C D Intermediate: Amino-alcohol Pyrimidine C->D 85% Yield E Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3) D->E F Final ALK Inhibitor (Target Compound) E->F 78% Yield

Step-by-step synthetic workflow for ALK inhibitor generation utilizing the chiral amino alcohol.

ALKPathway Inhibitor Synthesized ALK Inhibitor ALK ALK Receptor Tyrosine Kinase Inhibitor->ALK Blocks ATP Binding Grb2 Grb2 / SOS ALK->Grb2 RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

MAPK/ERK signaling cascade driven by ALK, demonstrating the inhibitory intervention point.

References
  • Huang, Q., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry, 57(4), 1170-1187.[Link]

  • European Patent Office. (2014). EP2952510B1: Substituted 2-aminopyridine protein kinase inhibitor.
  • Alchimica. CAS/ID No. 1391502-61-6 | (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol. Alchimica Catalog.[Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Fluorinated Amino Alcohols via Reductive Amination

Executive Overview The incorporation of fluorine into amino alcohols is a critical structural modification in modern drug discovery. Fluorination significantly enhances a molecule's metabolic stability, modulates its lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The incorporation of fluorine into amino alcohols is a critical structural modification in modern drug discovery. Fluorination significantly enhances a molecule's metabolic stability, modulates its lipophilicity, and improves binding affinity through unique electrostatic interactions. However, synthesizing these motifs via reductive amination presents distinct chemical challenges. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for both transition-metal catalyzed and biocatalytic reductive amination of fluorinated precursors.

Mechanistic Causality & The "Fluorine Effect"

Reductive amination is a two-step cascade: the condensation of a carbonyl with an amine to form an imine (or iminium ion), followed by the reduction of the C=N bond. The presence of a fluorine atom—particularly a trifluoromethyl (–CF₃) group—profoundly alters the electronic landscape of this reaction[1].

  • Activation vs. Deactivation: The strong electron-withdrawing nature of the –CF₃ group activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This accelerates the initial imine formation. However, this same electronic effect thermodynamically stabilizes the resulting imine against reduction.

  • The Defluorination Risk: Classical reducing agents (e.g., NaBH₄ or LiAlH₄) often yield poor diastereoselectivity when applied to fluorinated imines and carry a high risk of unwanted hydrodefluorination (cleavage of the C–F bond)[2].

  • Strategic Solutions: To overcome these hurdles, modern methodologies rely on highly optimized 1[1] or sophisticated 3[3].

Pathway Visualization

G Sub Fluorinated Carbonyl Precursor (Ketone/Aldehyde) Imine Imine / Iminium Intermediate (Electronically Deactivated) Sub->Imine Condensation Amine Amine Donor (NH4OAc or R-NH2) Amine->Imine Condensation Chem Ru-Catalyzed Hydrogenation (H2, Chiral Ligand) Imine->Chem Chemical Route Bio Biocatalytic Cascade (IRED/RedAm, NADPH) Imine->Bio Enzymatic Route Prod Target Fluorinated Amino Alcohol Chem->Prod 80-97% ee Bio->Prod >99% ee

Fig 1. Chemical vs biocatalytic reductive amination of fluorinated carbonyls.

Protocol A: Transition-Metal Catalyzed Asymmetric Reductive Amination

Target Application: Synthesis of robust trifluoromethyl-containing amino alcohols (e.g., 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol)[1].

Step-by-Step Methodology
  • Substrate Preparation & Degassing: Dissolve the fluorinated ketone precursor (1.0 equiv) in anhydrous trifluoroethanol (TFE) or methanol.

    • Causality Note: Thoroughly degas the solvent via freeze-pump-thaw cycles. Oxygen acts as a severe poison to sensitive Ruthenium catalysts, and TFE is chosen for its ability to stabilize polar intermediates without nucleophilic interference.

  • Amine Loading: Add NH₄OAc (5.0 equiv) to the reaction vessel.

    • Causality Note: NH₄OAc serves a dual purpose: it acts as a weak acid to catalyze the condensation step and provides a stable, slow-releasing nitrogen source, preventing catalyst deactivation that can occur with free ammonia[1].

  • Catalyst Addition: Under an inert argon atmosphere, add the chiral Ru-complex (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) at 0.5 mol% loading.

  • Asymmetric Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 30 atm and stir at 50°C for 24 hours.

    • Causality Note: High H₂ pressure is required to force the thermodynamically difficult reduction of the electronically deactivated fluorinated imine, while the chiral ligand environment ensures high enantioselectivity (80-97% ee)[1].

  • Self-Validating IPC (In-Process Control): Before workup, draw a 50 µL aliquot and analyze via ¹⁹F-NMR.

    • Validation: The disappearance of the starting material's CF₃ signal and the appearance of a single new CF₃ doublet confirms conversion. The absence of upstream multiplet signals validates that no hydrodefluorination has occurred.

  • Workup: Vent the H₂ gas, concentrate the solvent in vacuo, and purify the resulting fluorinated amino alcohol via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Bienzymatic Cascade for Stereoselective Synthesis

Target Application: One-pot synthesis of chiral N-substituted 1,2-amino alcohols from fluorinated (het)aryl diketones[2].

Step-by-Step Methodology
  • Buffer & Cofactor Assembly: Prepare a 100 mM phosphate buffer (pH 7.5). Add NADP⁺ (1 mM), D-glucose (150 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

    • Causality Note: The high cost of the coenzyme NADPH is a major disadvantage in biocatalysis[3]. Coupling the reaction with D-glucose and GDH creates a self-sustaining hydride recycling system, driving the equilibrium forward economically.

  • Substrate & Amine Donor Addition: Add the fluorinated diketone (50 mM) dissolved in a minimal amount of DMSO (final concentration <5% v/v to prevent enzyme denaturation). Add the amine donor (e.g., isopropylamine or an inorganic ammonium salt) at 250 mM[3].

  • Enzyme Loading: Introduce the Alcohol Dehydrogenase (ADH, 20 U/mL) and the Imine Reductase (IRED) or Reductive Aminase (RedAm) (20 U/mL).

    • Causality Note: This one-pot, two-step cascade avoids tedious chemical protection and deprotection steps[2]. The ADH selectively reduces the diketone to a hydroxyketone, which the IRED immediately captures for asymmetric reductive amination.

  • Incubation: Shake the reaction at 30°C and 250 rpm for 24–48 hours.

  • Self-Validating IPC (FDAA Derivatization): Extract a 20 µL aliquot. Mix with 1 M NaHCO₃ and 15 mM Marfey’s Reagent (FDAA) in acetone. Incubate at 55°C for 2 hours, then quench with 2 M HCl[4].

    • Validation: Analyze the derivatized sample via UHPLC-UV. FDAA converts the enantiomers into diastereomers, allowing for precise chromatographic resolution. A single peak confirms the >99% ee stereocontrol characteristic of RedAms[4].

  • Extraction: Basify the bulk reaction mixture to pH 10 with 10 M KOH, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the enantiopure fluorinated amino alcohol[4].

Quantitative Data Comparison

The following table summarizes the operational metrics of the two protocols based on recent literature[3],[2],[1].

ParameterProtocol A: Ru-Catalyzed Asymmetric AminationProtocol B: Bienzymatic Cascade (ADH/IRED)
Typical Substrates Trifluoromethyl ketonesFluorinated (het)aryl diketones / aldehydes
Nitrogen Source NH₄OAcInorganic ammonium salts / Simple amines
Reducing Agent H₂ gas (high pressure)NADPH (via GDH recycling system)
Enantiomeric Excess (ee) 80–97%91–>99%
Typical Yields 51–92%41–84%
Key Advantage High scalability; broad substrate scopeAbsolute stereocontrol; mild aqueous conditions
Primary Limitation Requires specialized high-pressure H₂ setupHigh cost of NADPH cofactor if not strictly recycled

References

  • Source: nih.
  • Development of bienzymatic transformations for the production of fluorinated amino alcohols starting from (het)aryl diketones.
  • 3-Amino-1-[2-(trifluoromethyl)
  • Source: frontiersin.

Sources

Method

Application Notes and Protocols: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Auxiliaries in Modern Synthesis In the landscape of pharmaceutical development and complex molecule synthesis, the control...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for introducing chirality by temporarily attaching a chiral molecule to a prochiral substrate.[1] This covalent modification directs subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the desired diastereomer. The auxiliary is then cleaved and ideally recovered, leaving behind an enantiomerically enriched product.[1][2]

Among the various classes of chiral auxiliaries, those derived from 1,2-amino alcohols have proven to be exceptionally versatile and effective.[3][][5] These compounds, often readily prepared from natural amino acids, can be cyclized with a substrate's carboxyl group to form rigid oxazolidinone structures.[1][6] This rigidity, coupled with the steric environment created by the auxiliary's substituents, provides a predictable and highly effective means of controlling the stereochemical outcome of reactions at the α-carbon, such as enolate alkylations and aldol additions.[1][2][7]

This guide focuses on the application of a specific, fluorinated amino alcohol, (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol , as a chiral auxiliary. The presence of the halogenated phenyl group is anticipated to offer unique steric and electronic properties to fine-tune diastereoselectivity in asymmetric transformations.

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol: A Profile

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol is a chiral amino alcohol that serves as a valuable building block in stereoselective synthesis.[8] Its structure combines a stereogenic center bearing both an amino and a hydroxymethyl group with a 2-chloro-5-fluorophenyl substituent. This aromatic group provides a well-defined steric environment crucial for inducing asymmetry.

Key Structural Features:

  • Chiral Center: The (R)-configuration at the carbon bearing the amino and hydroxymethyl groups is the primary source of chirality.

  • 1,2-Amino Alcohol Moiety: Allows for the formation of a rigid five-membered oxazolidinone ring when coupled with a carboxylic acid derivative.[3][]

  • 2-Chloro-5-Fluorophenyl Group: A bulky and electronically distinct substituent that provides effective facial shielding of the derived enolate.

Physicochemical Properties:

PropertyValue
CAS Number 1213916-73-4[8]
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.62 g/mol [8]
Appearance Solid
Purity Typically ≥95%[8]

Core Application: Asymmetric Alkylation via an Oxazolidinone Auxiliary

A primary application for this chiral amino alcohol is in the diastereoselective alkylation of carboxylic acid derivatives. The overall workflow involves three key stages: attachment of the auxiliary to form a chiral N-acyl oxazolidinone, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Workflow Diagram

Asymmetric_Alkylation_Workflow cluster_0 PART 1: Auxiliary Attachment cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Auxiliary Cleavage & Recovery Auxiliary (R)-2-Amino-2- (2-chloro-5-fluorophenyl) ethan-1-ol Attachment N-Acylation Auxiliary->Attachment AcylChloride Prochiral Acyl Chloride (R-COCl) AcylChloride->Attachment N_Acyl Chiral N-Acyl Oxazolidinone Attachment->N_Acyl Enolate (Z)-Enolate Formation N_Acyl->Enolate Base Base (e.g., NaHMDS) Base->Enolate Alkylation Alkylation (R'-X) Enolate->Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Alkylation->Alkylated_Product Cleavage Hydrolysis (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Electrophile Electrophile (R'-X) Electrophile->Alkylation Chiral_Acid Enantiomerically Enriched Carboxylic Acid Cleavage->Chiral_Acid Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocols

Part 1: Synthesis of the Chiral N-Acyl Oxazolidinone (Auxiliary Attachment)

The formation of the oxazolidinone ring is a prerequisite for its function as a chiral auxiliary. This is typically achieved by reacting the amino alcohol with a phosgene equivalent to form the parent oxazolidinone, followed by N-acylation. A more direct approach involves the acylation of the amino group followed by cyclization. Here, we present a standard N-acylation protocol for an already-formed oxazolidinone derived from our target amino alcohol.

Protocol 1: N-Acylation of the Oxazolidinone

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-4-(2-chloro-5-fluorophenyl)oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq., 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude N-acyl oxazolidinone can be purified by flash column chromatography on silica gel.

Part 2: Diastereoselective Alkylation

With the chiral auxiliary attached, the next step is the formation of a rigid enolate, which is then trapped with an electrophile. The steric bulk of the 2-chloro-5-fluorophenyl group directs the incoming electrophile to the opposite face of the enolate.

Protocol 2: Asymmetric Alkylation

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M in THF) dropwise. Stir the mixture at -78 °C for 45-60 minutes to ensure complete formation of the (Z)-enolate.[9]

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.5 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄. After concentration, the crude product, which is a mixture of diastereomers, can be purified by flash chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to release the desired chiral carboxylic acid. Hydrolysis with lithium hydroperoxide is a standard and mild method that selectively cleaves the exocyclic amide bond without epimerizing the newly formed stereocenter.[9][10][11]

Protocol 3: Hydrolytic Cleavage

  • Preparation: Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq.) and stir for 30 minutes at 0 °C.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to yield the recovered (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the chiral carboxylic acid with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Mechanism of Stereochemical Control

The high degree of stereoselectivity observed in these reactions stems from the formation of a rigid, chelated (Z)-enolate intermediate. The metal cation (e.g., Na⁺ or Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the 4-substituent (the 2-chloro-5-fluorophenyl group), effectively blocks one face of the enolate. The electrophile is therefore forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[3][9]

Stereochemical Model Diagram

Caption: Model of the chelated (Z)-enolate showing facial shielding. (Note: A generic image placeholder is used as I cannot generate chemical structures).

Conclusion and Outlook

(R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol represents a valuable tool for asymmetric synthesis. By leveraging well-established oxazolidinone chemistry, this auxiliary can be effectively employed to control the stereochemical outcome of α-carbon functionalization reactions. The protocols outlined in this guide provide a comprehensive framework for its application in diastereoselective alkylation, from attachment to cleavage and recovery. The unique electronic and steric properties of the fluorinated aromatic substituent may offer advantages in specific synthetic contexts, making it a worthy addition to the toolkit of researchers and professionals in drug discovery and development.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • BenchChem. (2025). Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Hart, D. J., & Seely, F. L. (1988). Diastereoselective enolate alkylation. In Comprehensive Organic Synthesis (Vol. 4, pp. 119-150). Pergamon Press.
  • Hruby, V. J., & Qian, X. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Amino Acids (pp. 249-286). Springer.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Puente, A., & Collum, D. B. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1359-1364. [Link]

  • Wikipedia contributors. (2024, October 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Williams College, Department of Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]

Sources

Application

Cyclization of amino alcohols to fluorinated oxazolidinones

An Application Guide to the Synthesis of Fluorinated Oxazolidinones from Amino Alcohols Abstract Fluorinated oxazolidinones are a cornerstone of modern medicinal chemistry, renowned for their role as potent antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Fluorinated Oxazolidinones from Amino Alcohols

Abstract

Fluorinated oxazolidinones are a cornerstone of modern medicinal chemistry, renowned for their role as potent antibacterial agents and versatile chiral auxiliaries.[1][2][3] The incorporation of fluorine atoms into the oxazolidinone scaffold can significantly enhance metabolic stability, lipophilicity, and overall potency, making these compounds critical in the development of new therapeutics, particularly against multi-drug resistant bacteria.[1][4] This guide provides a comprehensive overview of the primary synthetic strategies for the cyclization of amino alcohols to yield fluorinated oxazolidinones, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers in drug development and organic synthesis.

Introduction: The Significance of Fluorinated Oxazolidinones

The oxazolidinone core is a privileged scaffold in pharmaceutical science. Linezolid, the first-in-class oxazolidinone antibiotic, revolutionized the treatment of Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Its success spurred the development of next-generation analogues like Sutezolid for treating multidrug-resistant tuberculosis (MDR-TB).[1][4][5]

The strategic introduction of fluorine is a key element in advancing these therapeutics. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] In the context of oxazolidinones, fluorination has been shown to improve activity and, in some cases, reduce toxicity, making the synthesis of these analogues a high-priority area of research.[6][7]

This document outlines the primary methodologies for constructing these valuable heterocycles from amino alcohol precursors, providing both the theoretical framework and practical, actionable protocols.

Core Synthetic Strategies

The construction of fluorinated oxazolidinones from amino alcohols can be broadly categorized into two main approaches: a two-step sequence involving the cyclization of a pre-fluorinated amino alcohol, or a more direct (though often more challenging) fluorinative cyclization.

G cluster_0 Synthetic Approaches start Amino Alcohol Precursor step1a Step 1: Introduction of Fluorine (e.g., Ruppert-Prakash Reagent) start->step1a Strategy 1: Sequential step2a Direct Fluorinative Cyclization (One-Pot or Tandem Reaction) start->step2a Strategy 2: Direct step1b Intermediate: Fluorinated Amino Alcohol step1a->step1b step1c Step 2: Cyclization (e.g., with CDI, Phosgene) step1b->step1c product Fluorinated Oxazolidinone step1c->product step2a->product

Caption: Overview of synthetic pathways to fluorinated oxazolidinones.

Strategy 1: Cyclization of Pre-Fluorinated Amino Alcohols

This is the most established and versatile route. It separates the often-complex fluorination step from the cyclization, allowing for modularity and easier optimization.

2.1.1. Synthesis of Fluorinated Amino Alcohol Intermediates

The key challenge is the stereoselective synthesis of the fluorinated amino alcohol. A powerful and widely used method is the nucleophilic trifluoromethylation of N-protected α-amino aldehydes using the Ruppert-Prakash reagent (TMS-CF₃) .[8][9] This reaction is typically catalyzed by a fluoride source, such as tetrabutylammonium fluoride (TBAF), and proceeds cleanly to afford the desired α-trifluoromethyl-β-amino alcohol after desilylation.[8] The choice of N-protecting group (e.g., Boc, Cbz) is critical for compatibility with the reaction conditions and subsequent deprotection steps.

2.1.2. Cyclization with Carbonylating Agents

Once the fluorinated amino alcohol is in hand, the oxazolidinone ring is formed by reaction with a carbonyl source. The choice of agent impacts reaction conditions, safety, and substrate scope.

  • Phosgene (COCl₂) and Triphosgene: Highly efficient but extremely toxic, requiring specialized handling procedures.[8][10]

  • Carbonyldiimidazole (CDI): A much safer, solid alternative to phosgene. The reaction proceeds by activating the alcohol, followed by intramolecular attack of the amine.[8]

  • Dialkyl Carbonates (e.g., Diethyl Carbonate): An economical and low-toxicity option, often requiring heat and a base catalyst (e.g., sodium ethoxide) to drive the reaction.[11][12]

The stereochemistry of the amino alcohol dictates the final product's stereochemistry. For example, an anti-amino alcohol will typically yield a cis-4,5-disubstituted oxazolidinone, while a syn-isomer gives the trans-product.[8]

G cluster_0 Mechanism: CDI-Mediated Cyclization start Fluorinated Amino Alcohol intermediate1 Activated Intermediate (Imidazole Carbamate) start->intermediate1 + CDI cdi CDI (Carbonyldiimidazole) product Fluorinated Oxazolidinone intermediate1->product Intramolecular Cyclization (SN2) imidazole Imidazole (Byproduct) intermediate1->imidazole - Imidazole

Caption: Simplified mechanism for CDI-mediated cyclization.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and available laboratory equipment. A thorough risk assessment must be conducted before any procedure.[13]

Protocol: Synthesis of a (4S,5R)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-5-(trifluoromethyl)oxazolidin-2-one

This two-step protocol illustrates the synthesis of a trifluoromethylated oxazolidinone from a chiral amino aldehyde precursor.

Step 1: Nucleophilic Trifluoromethylation

Reagent/SolventMWAmountMolesEq.
(R)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-((tert-butoxycarbonyl)amino)acetaldehyde259.311.0 g3.86 mmol1.0
Ruppert-Prakash Reagent (TMS-CF₃)142.220.82 mL5.79 mmol1.5
Tetrabutylammonium Fluoride (TBAF), 1M in THF-0.4 mL0.4 mmol0.1
Anhydrous Tetrahydrofuran (THF)-20 mL--

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc protected amino aldehyde (1.0 g, 3.86 mmol).

  • Dissolve the aldehyde in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (0.82 mL, 5.79 mmol) via syringe.

  • Add the TBAF solution (0.4 mL, 0.4 mmol) dropwise. The solution may change color.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of 1M HCl (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude trifluoromethylated amino alcohol can often be carried to the next step without further purification, or purified by flash chromatography if necessary.

Step 2: Cyclization with Carbonyldiimidazole (CDI)

Reagent/SolventMWAmountMolesEq.
Crude Fluorinated Amino Alcohol~329.33~3.86 mmol~3.86 mmol1.0
Carbonyldiimidazole (CDI)162.15750 mg4.63 mmol1.2
Anhydrous Acetonitrile (MeCN)-25 mL--

Procedure:

  • Dissolve the crude fluorinated amino alcohol from Step 1 in anhydrous acetonitrile (25 mL) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Add CDI (750 mg, 4.63 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove imidazole, followed by saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated oxazolidinone.

Safety and Handling of Fluorinating Reagents

CRITICAL: Working with fluorine and its reagents requires specialized knowledge and stringent safety protocols. All manipulations should be performed in a certified chemical fume hood.[14]

  • Electrophilic (F+) Reagents (e.g., Selectfluor): These are powerful oxidizers and can react violently with many organic materials. They should be handled with caution, avoiding large excesses.[15]

  • Nucleophilic (F-) Reagents and HF: Many reactions can generate hydrogen fluoride (HF) as a byproduct or upon acidification.[15] HF is acutely toxic, corrosive, and causes severe, penetrating burns that may not be immediately painful.[14][16]

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety goggles) is insufficient. Always use chemical splash goggles with a face shield, and heavy-duty nitrile or neoprene gloves.[16]

  • Emergency Preparedness: Before starting any work, ensure immediate access to a 2.5% calcium gluconate gel, which is the primary first aid treatment for HF skin exposure.[14][16] All personnel must be trained in its use. An emergency shower and eyewash station must be accessible.[16]

G cluster_0 Fluorination Safety Workflow risk_assessment 1. Conduct Risk Assessment (Identify all hazards) ppe 2. Don Correct PPE (Face shield, heavy gloves) risk_assessment->ppe setup 3. Prepare Workspace (Fume hood, Ca-gluconate ready) ppe->setup procedure 4. Execute Procedure (Slow addition, temp control) setup->procedure quench 5. Careful Quenching (Neutralize acidic byproducts) procedure->quench cleanup 6. Decontamination & Waste (Dispose as hazardous waste) quench->cleanup

Caption: Essential safety workflow for fluorination reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; degradation of aldehyde.Ensure reagents and solvent are anhydrous. Run reaction at lower temperature for longer. Check purity of starting aldehyde.
Incomplete Cyclization Insufficient heating; deactivated CDI.Increase reflux time. Use fresh, high-purity CDI. Consider a more forcing carbonylating agent if substrate is unreactive.
Formation of Side Products Presence of water; intermolecular reactions.Ensure all glassware is flame-dried and reagents are anhydrous. For cyclization, consider using higher dilution to favor intramolecular reaction.
Difficulty in Purification Imidazole byproduct co-eluting with product.Perform acidic washes (e.g., 1M HCl or NH₄Cl) during workup to effectively remove basic imidazole.

Conclusion

The synthesis of fluorinated oxazolidinones via the cyclization of amino alcohols is a vital technique in modern drug discovery. The sequential approach, involving the preparation of a fluorinated amino alcohol followed by cyclization, offers a robust and adaptable strategy for accessing a wide range of analogues. While powerful, these synthetic methods involve hazardous materials that demand rigorous safety protocols and a thorough understanding of the underlying reaction mechanisms. By following the guidelines and protocols outlined in this document, researchers can safely and effectively construct these important heterocyclic compounds for the advancement of medicinal chemistry.

References

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Source: ACS GCI Pharmaceutical Roundtable, URL: [Link])

  • Zhang, Z., Zhang, Z. H., et al. (2021). Catalytic Enantioselective Transfer Hydrogenation–Carboxylative Cyclization to 4-Fluoroalkyl 2-Oxazolidinone with CO2 as the C1 Synthon. Organic Letters. (Source: ACS Publications, URL: [Link])

  • Lebouvier, N., et al. (2012). Highly diastereoselective synthesis of enantiopure β-trifluoromethyl β-amino alcohols from chiral trifluoromethyl oxazolidines (Fox). PubMed. (Source: PubMed, URL: [Link])

  • Zhao, H., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Zhao, H., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters. (Source: ACS Publications, URL: [Link])

  • Minakata, S., et al. (2016). Catalytic fluoride triggers dehydrative oxazolidinone synthesis from CO2. RSC Publishing. (Source: Royal Society of Chemistry, URL: [Link])

  • Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. (Source: Purdue University, URL: [Link])

  • Cunningham, C. C., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters. (Source: ACS Publications, URL: [Link])

  • Kumar, A., et al. (2016). Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates. PubMed. (Source: PubMed, URL: [Link])

  • Fustero, S., et al. (2009). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. (Source: Beilstein Institute, URL: [Link])

  • Wang, H., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. (Source: National Center for Biotechnology Information, URL: [Link])

  • Cunningham, C. C., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. NSF PAR. (Source: National Science Foundation, URL: [Link])

  • Zhao, H., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-Oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ResearchGate. (Source: ResearchGate, URL: [Link])

  • Fasan, R., et al. (2021). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. (Source: ChemRxiv, URL: [Link])

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  • Oxazolidinone synthesis. (Source: Organic Chemistry Portal, URL: [Link])

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  • Ghorbani-Vaghei, R., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. PubMed. (Source: PubMed, URL: [Link])

  • Dvorak, C. A., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. (Source: National Center for Biotechnology Information, URL: [Link])

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Method

Asymmetric Synthesis of 2-Chloro-5-Fluorophenyl Substituted Amino Ethanols: A Guide to Stereoselective Methodologies

An Application Note and Protocol for Researchers Abstract Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous pharmaceuticals, natural products, and chiral catalysts.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

Chiral 1,2-amino alcohols are privileged structural motifs, forming the backbone of numerous pharmaceuticals, natural products, and chiral catalysts.[1][2][3] The precise spatial arrangement of the amino and hydroxyl groups is frequently paramount to their biological function and catalytic efficacy, making their stereocontrolled synthesis a critical objective in modern organic chemistry.[4][5][6] This document provides a detailed guide to the asymmetric synthesis of a specific, high-value subclass: 2-chloro-5-fluorophenyl substituted amino ethanols. We will explore key synthetic strategies, with a primary focus on the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. A comprehensive, step-by-step protocol, including mechanistic rationale, workflow visualization, and data analysis, is provided for laboratory implementation by researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stereochemistry

The 2-chloro-5-fluorophenyl moiety is a common substituent in modern pharmacophores, valued for its electronic properties and metabolic stability. When incorporated into an amino ethanol structure, the resulting chiral compound can interact with biological targets like enzymes and receptors with high specificity.[4] Consequently, developing synthetic routes that yield a single, desired enantiomer is not merely an academic exercise but a crucial requirement for producing safer and more effective therapeutic agents.[6]

The primary challenge lies in controlling the formation of the new stereocenter during the synthesis. This guide focuses on robust catalytic methods that employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, aligning with the principles of green and efficient chemistry.[7] We will primarily discuss the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-chloro-5-fluorophenyl)ethan-1-one, as it represents one of the most direct and efficient pathways to the target molecule.

Overview of Key Synthetic Strategies

Several powerful methods exist for the asymmetric synthesis of chiral amino alcohols. The optimal choice depends on factors such as substrate availability, desired scale, and required enantiopurity.

  • Asymmetric Reduction of Prochiral Ketones: This is arguably the most direct approach. A prochiral α-amino ketone is reduced using a chiral catalyst and a hydride source. The catalyst creates a chiral environment around the carbonyl group, directing the hydride attack to one of the two enantiotopic faces, leading to one enantiomer of the alcohol in excess. Two landmark methods dominate this field:

    • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst and a borane source.[8][9][10][11] It is renowned for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[9]

    • Noyori Asymmetric Hydrogenation: Employs a ruthenium complex with a chiral BINAP ligand to catalyze hydrogenation.[12][13] This method is highly efficient and widely used in industrial-scale synthesis.[13][14]

  • Ring-Opening of Chiral Epoxides: This two-step sequence involves the initial formation of a chiral epoxide, often via Sharpless asymmetric epoxidation of an allylic alcohol, followed by a stereospecific ring-opening with a nitrogen nucleophile (e.g., an amine or azide).[1][15][16] The SN2 mechanism ensures an inversion of configuration, providing excellent stereocontrol.[1]

  • Enantioselective Addition to Aldehydes: This method involves the addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand or auxiliary to form a chiral secondary alcohol.[17][18][19] While fundamental, it requires subsequent steps to introduce the amino group.

This guide will provide a detailed protocol for the CBS reduction due to its exceptional stereocontrol and accessibility for laboratory-scale synthesis.

In-Depth Protocol: Asymmetric CBS Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, providing a predictable and highly enantioselective route to chiral secondary alcohols from ketones.[8][10][20]

Mechanistic Rationale and Stereochemical Prediction

The effectiveness of the CBS reduction stems from the formation of a rigid, sterically defined complex between the chiral oxazaborolidine catalyst and the borane reducing agent.[11] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric hindrance between the ketone's substituents and the catalyst's chiral framework. The larger substituent of the ketone (in this case, the 2-chloro-5-fluorophenyl group) preferentially orients away from the bulky group on the catalyst. Hydride is then delivered from the coordinated borane to the carbonyl face via a stable, six-membered ring transition state, as illustrated below.[21]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex + BH₃ Borane1 BH₃ Transition_State Six-Membered Transition State Active_Complex->Transition_State + Ketone Ketone Prochiral Ketone (Substrate) Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product Chiral Amino Alcohol (Product) Product_Complex->Product Release Borane2 BH₃

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

A key advantage is that the stereochemical outcome is predictable. Using an (S)-CBS catalyst typically yields the (R)-alcohol, while an (R)-CBS catalyst produces the (S)-alcohol.

Experimental Workflow

The overall process, from setup to analysis, requires careful attention to anhydrous conditions to ensure high catalytic activity and selectivity.

Workflow Setup 1. Reaction Setup (Flame-dried flask, Argon atm) Reagents 2. Reagent Addition (Solvent, CBS Catalyst, Borane Source) Setup->Reagents Substrate 3. Substrate Addition (Ketone in Solvent, slow add at low temp.) Reagents->Substrate Reaction 4. Reaction Monitoring (Stir at controlled temp., TLC/HPLC analysis) Substrate->Reaction Quench 5. Quenching (Slow addition of Methanol) Reaction->Quench Workup 6. Aqueous Workup (Wash, Extract, Dry) Quench->Workup Purify 7. Purification (Flash Column Chromatography) Workup->Purify Analyze 8. Final Analysis (NMR, MS, Chiral HPLC) Purify->Analyze

Caption: Experimental workflow for the asymmetric CBS reduction.

Detailed Laboratory Protocol

This protocol describes the asymmetric reduction of a protected 2-amino-1-(2-chloro-5-fluorophenyl)ethan-1-one. An N-protecting group (e.g., Boc) is recommended to prevent side reactions with the borane reagent.

Materials & Equipment:

  • N-Boc-2-amino-1-(2-chloro-5-fluorophenyl)ethan-1-one (Substrate)

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Flame-dried, multi-neck round-bottom flask with a magnetic stirrer, thermometer, and argon inlet

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble a flame-dried 100-mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Catalyst and Borane Addition: Add anhydrous THF (20 mL) to the flask and cool the solution to 0 °C in an ice bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mmol, 0.1 eq.) via syringe. Stir for 10 minutes.

  • Slowly add the borane-dimethyl sulfide complex (approx. 1.2 mL, 12 mmol, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the N-Boc protected ketone substrate (10 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly and carefully adding methanol (5 mL) dropwise at 0 °C. Vigorous gas evolution (hydrogen) will occur. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl (20 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).[22]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected chiral amino alcohol.[22] The Boc protecting group can be removed subsequently using standard conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is desired.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC or Supercritical Fluid Chromatography (SFC) analysis, comparing the result to a racemic standard.

Performance Data and Method Comparison

Asymmetric reduction methods are characterized by their yield and enantioselectivity. The choice of catalyst and conditions is critical for optimal results.

MethodCatalyst SystemSubstrate TypeTypical YieldTypical ee (%)Reference
CBS Reduction (S)- or (R)-Oxazaborolidine / BH₃Aryl Alkyl Ketones85-95%>95%[9][10][20]
Noyori Hydrogenation Ru(II)-BINAP / H₂Functionalized Ketones>90%>98%[12][14][23]

Causality Behind Choices:

  • CBS Reduction is often chosen for lab-scale synthesis due to its relatively simple setup (no high-pressure hydrogenation equipment needed) and the commercial availability of a wide range of catalyst derivatives.[7][8]

  • Noyori Asymmetric Hydrogenation is highly atom-economical (using H₂) and is exceptionally well-suited for large-scale industrial processes.[13] The catalyst loading can often be very low.

Troubleshooting and Safety Considerations

  • Low Enantioselectivity (ee):

    • Cause: Presence of water in the reaction. Water hydrolyzes the borane reagent and can deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Maintain a positive pressure of inert gas.

    • Cause: Reaction temperature is too high.

    • Solution: Maintain the recommended low temperature throughout the substrate addition and reaction period.

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Allow for longer reaction times or consider a slight excess of the borane reagent. Monitor carefully by TLC/HPLC.

    • Cause: Impure substrate or reagents.

    • Solution: Use purified starting materials. Ensure the borane reagent has not degraded during storage.

Safety Precautions:

  • Borane reagents (BH₃·SMe₂ and BH₃·THF) are flammable, toxic, and react violently with water, releasing flammable hydrogen gas. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching step is highly exothermic and produces hydrogen gas. Perform it slowly and at low temperatures.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. [Link]

  • Capozzi, M. A., et al. (n.d.). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. ScienceDirect. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. iMedPub. [Link]

  • Çolak, F., & Emir, S. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. [Link]

  • Semantic Scholar. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Semantic Scholar. [Link]

  • MDPI. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI. [Link]

  • Organic Chemistry Portal. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

  • MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • ResearchGate. (n.d.). Importance of vicinal amino alcohols and synthetic approaches. ResearchGate. [Link]

  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Google Patents. (1998). International Application Published Under the Patent Cooperation Treaty (PCT).
  • ResearchGate. (2025). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry. [Link]

  • NIH. (n.d.). Chiral Drugs: An Overview. PMC. [Link]

  • SpringerLink. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink. [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • LabMed Discovery. (n.d.). Chiral drugs. LabMed Discovery. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. [Link]

  • Krüger, G., et al. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. PubMed. [Link]

  • Chiralpedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

  • AIR Unimi. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. [Link]

  • E3S Web of Conferences. (2024). Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences. [Link]

Sources

Application

Preparation of chiral ligands from fluorinated phenylglycinol derivatives

Application Note: Electronic Tuning of Chiral Architectures Protocol Series: AN-2026-FLX Subject: Preparation of Chiral Ligands from Fluorinated Phenylglycinol Derivatives[1] Executive Summary This application note detai...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electronic Tuning of Chiral Architectures Protocol Series: AN-2026-FLX Subject: Preparation of Chiral Ligands from Fluorinated Phenylglycinol Derivatives[1]

Executive Summary

This application note details the synthesis of electronically modified Chiral Bis(oxazoline) (Box) and Phosphino-oxazoline (PHOX) ligands derived from fluorinated phenylglycinol. While standard phenylglycinol-derived ligands are ubiquitous in asymmetric catalysis, their fluorinated analogs offer distinct advantages:

  • Electronic Modulation: Fluorine substitution (typically para- or meta- on the phenyl ring) lowers the pKa of the oxazoline nitrogen, creating a "harder" Lewis base. This often enhances the Lewis acidity of the coordinated metal center (e.g., Cu(II), Zn(II)), increasing reaction rates in Lewis-acid catalyzed transformations.

  • Conformational Rigidity: The gauche effect and electrostatic repulsion associated with the C-F bond can enforce specific conformations, potentially improving enantioselectivity.

  • Metabolic/Oxidative Stability: Fluorination protects the ligand backbone from oxidative degradation during high-turnover catalytic cycles.[1]

Strategic Rationale & Mechanism

The synthesis relies on the cyclization of amino alcohols into oxazolines. When using fluorinated phenylglycinol, two critical factors must be managed:

  • Nucleophilicity: The electron-withdrawing nature of fluorine slightly reduces the nucleophilicity of the amine during the initial amide coupling.

  • Hydrolytic Sensitivity: The resulting oxazoline ring, while generally stable, can be more susceptible to acid-catalyzed hydrolysis due to the inductive effect of the fluorinated backbone destabilizing the protonated intermediate.

Workflow Visualization

The following diagram outlines the divergent synthesis of Box and PHOX ligands from a common fluorinated precursor.

LigandSynthesis Raw Fluorinated Phenylglycinol Amide Amide/Diamide Intermediate Raw->Amide Malonate or Benzoyl Chloride Activation Activation (Mesylation/Chlorination) Amide->Activation MsCl / SOCl2 Cyclization Base-Mediated Cyclization Activation->Cyclization NaOH / TEA Box Fluorinated Box Ligand Cyclization->Box From Malonate PHOX_Pre Aryl-Bromide Oxazoline Cyclization->PHOX_Pre From 2-Br-Benzoyl Phosphination P-C Coupling (Phosphination) PHOX_Pre->Phosphination KPPh2 or HPPh2/Pd PHOX Fluorinated PHOX Ligand Phosphination->PHOX

Caption: Divergent synthesis of Box and PHOX ligands from fluorinated phenylglycinol.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Bis(oxazoline) (Box) Ligands

Target: 2,2'-Isopropylidenebis[4-(4-fluorophenyl)-2-oxazoline] Scope: Preparation of C2-symmetric ligands for Cu-catalyzed Diels-Alder or Cyclopropanation reactions.[1]

Materials:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol (10.0 mmol)[1]

  • Dimethylmalonyl dichloride (5.0 mmol)

  • Triethylamine (TEA) (Dry)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Bis-Amide Formation:

    • Dissolve (S)-2-amino-2-(4-fluorophenyl)ethanol (1.69 g, 10 mmol) and TEA (2.8 mL, 20 mmol) in anhydrous DCM (50 mL) at 0°C under N₂.

    • Add dimethylmalonyl dichloride (0.66 mL, 5 mmol) dropwise over 30 minutes.

    • Critical Step: The fluorinated amine is less nucleophilic; allow the reaction to warm to Room Temperature (RT) and stir for 12 hours to ensure completion.

    • Validation: TLC (5% MeOH/DCM) should show disappearance of the amino alcohol.

  • Activation & Cyclization (One-Pot):

    • Cool the bis-amide solution to 0°C. Add TEA (3.5 mL, 25 mmol) followed by MsCl (1.2 mL, 15 mmol) dropwise.

    • Stir at 0°C for 2 hours, then reflux for 24 hours.

    • Mechanism:[1][2][3][4][5][6][7] The hydroxyl group is mesylated, followed by intramolecular nucleophilic attack by the amide oxygen (O-alkylation) and subsequent isomerization/elimination to the oxazoline.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃.[1] Extract with DCM (3x).[8]

    • Dry over Na₂SO₄ and concentrate.[1][7]

    • Purification: Recrystallization from hot Hexane/EtOAc is preferred over chromatography to avoid hydrolysis on acidic silica gel.[1]

Yield Expectation: 60–75% (White crystalline solid).

Protocol B: Synthesis of Fluorinated PHOX Ligands

Target: (S)-2-[2-(Diphenylphosphino)phenyl]-4-(4-fluorophenyl)-2-oxazoline Scope: Ligands for Ir-catalyzed hydrogenation or Pd-catalyzed allylic substitution.[1]

Materials:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol[1]

  • 2-Bromobenzonitrile[1]

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Chlorobenzene[1]

  • Diphenylphosphine (HPPh₂)

  • Palladium(II) Acetate / dppf (Catalyst system)

Step-by-Step Methodology:

  • Oxazoline Ring Formation (Witte-Seeliger Method):

    • Combine 2-bromobenzonitrile (5 mmol), (S)-2-amino-2-(4-fluorophenyl)ethanol (6 mmol), and anhydrous ZnCl₂ (0.25 mmol) in chlorobenzene (15 mL).

    • Heat to reflux (135°C) for 24–36 hours.

    • Note: The ammonia evolved must be vented. The fluorinated backbone may require longer reaction times than the non-fluorinated analog due to steric/electronic drag.

    • Work-up: Cool, dilute with DCM, wash with water. Purify the 2-(2-bromophenyl)oxazoline intermediate via flash chromatography (Silica, Hexane/EtOAc 4:1).

  • Phosphination (P-C Coupling):

    • In a glovebox or strict Schlenk line: Combine the bromo-oxazoline intermediate (2 mmol), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Cs₂CO₃ (4 mmol) in Toluene.

    • Add Diphenylphosphine (2.4 mmol) via syringe.

    • Heat to 100°C for 12 hours.

    • Alternative: Use n-BuLi to lithiate the bromo-species at -78°C, then quench with PPh₂Cl.[1] However, the Pd-coupling method tolerates the fluorinated backbone better and avoids side reactions with the oxazoline C=N bond.

  • Isolation:

    • Filter through Celite.[1] Concentrate.

    • Recrystallize from Isopropanol/Hexane.[1]

Quality Control & Validation

Data Summary Table

ParameterMethodAcceptance Criteria (Fluorinated Analog)
Purity HPLC (C18)>98% Area
Enantiomeric Purity Chiral HPLC>99% ee (Chiralcel OD-H or AD-H)
Identity ¹⁹F NMRSingle peak (approx -115 ppm, decoupled)
Oxazoline Integrity ¹H NMRCharacteristic triplet/dd at 4.0–4.5 ppm (Ring protons)
Moisture Content Karl Fischer<0.1% (Critical for catalytic performance)

Validation Logic (Self-Check):

  • ¹⁹F NMR: Serves as an internal probe.[1] If multiple fluorine peaks appear, it indicates racemization or ring-opening (hydrolysis).

  • ¹H NMR: The proton geminal to the fluorine (on the phenyl ring) will show distinct coupling constants (

    
     Hz).
    

Troubleshooting Guide

Decision Tree for Low Yields

Troubleshooting Issue Problem: Low Yield or Impurities Check1 Check 19F NMR SinglePeak Single Peak? Check1->SinglePeak MultiPeak Multiple Peaks Check1->MultiPeak Incomplete Incomplete Cyclization. Action: Increase Temp or switch to SOCl2 method. SinglePeak->Incomplete Hydrolysis Hydrolysis Detected. Action: Dry solvents, reduce silica contact. MultiPeak->Hydrolysis

Caption: Diagnostic logic for fluorinated ligand synthesis issues.

  • Issue: Hydrolysis on Silica.

    • Cause: Fluorinated oxazolines are slightly less electron-rich, making the C=N bond sensitive to acidic silica.[1]

    • Solution: Pre-treat silica gel with 1% Triethylamine/Hexane before loading the column.

  • Issue: Incomplete Cyclization.

    • Cause: Lower nucleophilicity of the fluorinated amide oxygen.

    • Solution: Switch from MsCl/TEA to the Burgess Reagent (more potent dehydrating agent) for the cyclization step.

References

  • Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

  • Evans, D. A., et al. (1993). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society.

  • Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis."[1] Accounts of Chemical Research.

  • Peer, M., et al. (1996). "Electronic Effects in Asymmetric Catalysis: Enantioselective Transfer Hydrogenation." Tetrahedron.

  • Organic Syntheses. (2009).[1] "Synthesis of PHOX Ligands: (S)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline." Organic Syntheses, Vol. 86.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 2-chloro-5-fluorophenyl amino alcohol synthesis

A Guide to Improving Enantiomeric Excess for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chiral synthesis of 2-chloro-5-fluorophenyl amino alcohol. This res...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Enantiomeric Excess for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral synthesis of 2-chloro-5-fluorophenyl amino alcohol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the enantiomeric excess (ee) of this critical pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you achieve your synthetic goals.

The enantioselective synthesis of chiral alcohols and amines is a cornerstone of modern pharmaceutical development.[1] The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For intermediates like 2-chloro-5-fluorophenyl amino alcohol, achieving high enantiomeric purity is not just a matter of optimization, but a necessity for the efficacy and safety of the final active pharmaceutical ingredient (API).

The most prevalent and efficient method for producing enantiomerically enriched amino alcohols is the asymmetric reduction of a prochiral ketone precursor.[2] This guide focuses on troubleshooting and optimizing this key transformation.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most common and challenging issue encountered during the synthesis: obtaining a suboptimal enantiomeric excess. The guide is structured in a question-and-answer format to directly tackle specific problems you may be facing in the lab.

Q1: My asymmetric reduction is yielding low enantiomeric excess (<90% ee). What are the most fundamental checks I should perform first?

When faced with low enantioselectivity, a systematic evaluation of your basic experimental parameters is the most effective starting point.[3] Inaccuracies in these foundational elements are often the root cause of poor results.

  • Purity of Starting Materials: The purity of the prochiral ketone (e.g., 2-chloro-5-fluoroacetophenone) is paramount. Impurities can act as catalyst poisons or participate in non-selective side reactions. Verify the purity of your ketone by NMR and/or GC-MS.

  • Catalyst Integrity: Whether commercially sourced or prepared in-house, the catalyst's quality is non-negotiable. Ensure it has been stored under the correct conditions (e.g., inert atmosphere, low temperature) to prevent degradation.[3]

  • Solvent Quality: The solvent is not merely a medium but an active participant in the catalytic cycle. It can influence the conformation of the catalyst-substrate complex.[3] Always use anhydrous, high-purity (HPLC or anhydrous grade) solvents. The presence of water can deactivate many catalysts or hydrolyze reagents.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[3] Ensure your reaction vessel is adequately insulated and that the temperature is monitored and maintained consistently throughout the reaction. Even a few degrees of deviation can lead to a significant drop in ee.

  • Inert Atmosphere: Many asymmetric catalysts, particularly transition metal complexes (e.g., Ru, Rh, Ir) and borane reagents, are sensitive to oxygen and moisture.[4] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and proper Schlenk line techniques.

Q2: How can I determine if my chiral catalyst is the source of the low enantioselectivity?

If the initial checks do not resolve the issue, a focused investigation of the catalyst is the next logical step.

  • Benchmark the Catalyst: Run a control reaction using a well-characterized substrate that is known to give high enantiomeric excess with your specific catalyst system.[3] For example, many Ru- and Rh-based catalysts are benchmarked against the hydrogenation of acetophenone.[5] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

  • Verify In-House Preparations: If you are preparing a chiral ligand-metal complex, verify its structure and purity using analytical techniques such as NMR spectroscopy. The coordination of the ligand to the metal is critical for creating the chiral environment necessary for stereoselection.[4]

  • Consider Catalyst Activation: Some catalyst precursors require an activation step. Review the literature for your specific catalyst to ensure you are following the correct activation procedure.

Q3: My enantiomeric excess is inconsistent and still not optimal. What other reaction parameters should I screen?

Once the fundamental parameters and catalyst integrity are confirmed, a systematic optimization of the reaction conditions is necessary. This process often involves screening several variables.

Workflow for Optimizing Reaction Conditions

G cluster_0 Initial Troubleshooting cluster_1 Parameter Optimization cluster_2 Advanced Strategies A Low Enantiomeric Excess B Verify Purity of Reactants & Solvent A->B C Confirm Catalyst Integrity & Handling B->C D Check Temperature & Atmosphere Control C->D E Screen Solvents (e.g., Toluene, THF, MeOH, DCM) D->E If issue persists F Optimize Temperature (e.g., RT, 0°C, -20°C, -40°C) E->F G Vary Catalyst Loading & Substrate Concentration F->G H Evaluate Different Reducing Agents (for transfer hydrogenation) G->H I Modify Chiral Ligand H->I If ee still suboptimal J Change Catalyst System (e.g., Ru-diamine to Oxazaborolidine) I->J K Consider Enzymatic Resolution J->K L Final Protocol K->L High ee Achieved

Caption: A systematic workflow for troubleshooting and optimizing enantiomeric excess.

Solvent Effects

The choice of solvent can dramatically alter the enantioselectivity by influencing the geometry of the diastereomeric transition states. A screening of solvents with different polarities and coordinating abilities is highly recommended.

SolventPolarity (Dielectric Constant)Typical Effect on Asymmetric Hydrogenation
Methanol (MeOH)32.7Often used, can participate in the catalytic cycle.
Dichloromethane (DCM)9.1A common non-coordinating solvent.
Tetrahydrofuran (THF)7.5A coordinating solvent that can interact with the catalyst.
Toluene2.4A non-polar, non-coordinating solvent.

Table 1. Hypothetical summary of solvent effects on enantiomeric excess in a model asymmetric reduction. The optimal solvent must be determined empirically.

Temperature Optimization

In most cases, lower reaction temperatures lead to a higher enantiomeric excess because the selectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. Lowering the temperature amplifies the impact of this energy difference.

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)
25 (Room Temp)85%4
092%12
-2097%24
-40>99%48

Table 2. Hypothetical data illustrating the common trend of increasing enantiomeric excess with decreasing temperature, often at the cost of a longer reaction time.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiomerically pure 2-chloro-5-fluorophenyl amino alcohol?

There are two main strategies:

  • Asymmetric Synthesis: This is the most efficient approach, aiming to create the desired stereocenter selectively from a prochiral precursor. The most common method is the asymmetric reduction of the corresponding prochiral ketone, 1-(2-chloro-5-fluorophenyl)ethan-1-one, using a chiral catalyst.[2][6] This can be achieved through:

    • Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a chiral transition metal catalyst (e.g., complexes of Ruthenium, Rhodium, or Iridium with chiral ligands like BINAP or chiral diamines).[4][5]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like isopropanol or formic acid with a chiral transition metal catalyst.[2][7]

    • Stoichiometric Chiral Reductants: Using chiral borane reagents, often in conjunction with an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

  • Chiral Resolution: This method involves synthesizing the racemic amino alcohol and then separating the two enantiomers. While less atom-economical, it can be a viable strategy. Methods include:

    • Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can be separated by crystallization.

    • Enzymatic Kinetic Resolution: Using an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing the other to be isolated.[8]

    • Chiral Chromatography: Separating the enantiomers on a preparative scale using a chiral stationary phase (CSP).[9][10]

Asymmetric Reduction Pathway

G The chiral catalyst creates two different energy pathways, favoring the formation of one enantiomer. cluster_0 Asymmetric Reduction Ketone Prochiral Ketone (2-chloro-5-fluoroacetophenone) TransitionState [Chiral Catalyst-Substrate Complex] (Diastereomeric Transition States) Ketone->TransitionState + Chiral Catalyst + Reducing Agent R_Alcohol (R)-Amino Alcohol TransitionState->R_Alcohol Pathway A (Lower Energy) S_Alcohol (S)-Amino Alcohol TransitionState->S_Alcohol Pathway B (Higher Energy)

Caption: Asymmetric reduction favors the lower energy pathway to yield an excess of one enantiomer.

Q2: Which analytical techniques are best suited for determining the enantiomeric excess of 2-chloro-5-fluorophenyl amino alcohol?

The most reliable and widely used method for determining the ee of chiral amino alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[8]

  • Methodology: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective for this class of compounds.[9]

  • Derivatization: In some cases, derivatizing the amino or alcohol group (e.g., with a benzoyl or acetyl group) can improve the separation and detection on certain columns.

Q3: Are there specific safety considerations for asymmetric hydrogenation or reduction reactions?

Yes, safety is critical.

  • Hydrogen Gas: If using catalytic hydrogenation, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment.

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel or Palladium on Carbon, can be pyrophoric, especially after use. They should be handled carefully and never allowed to dry in the air. Quench them carefully under an inert atmosphere or solvent.

  • Borane Reagents: Borane and its complexes (e.g., borane-THF) are flammable and react violently with water. They should be handled under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol describes a general method for the asymmetric transfer hydrogenation of 2-chloro-5-fluoroacetophenone using a Ru-based catalyst. Note: The specific catalyst, ligand, base, and conditions should be optimized based on literature precedents for similar substrates.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (R,R)-TsDPEN) in a 1:1 molar ratio.

  • Catalyst Formation: Add anhydrous, degassed solvent (e.g., isopropanol). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Initiation: Add a solution of 2-chloro-5-fluoroacetophenone in isopropanol to the catalyst mixture.

  • Hydrogen Source: Add a hydrogen source/activator, typically a solution of potassium tert-butoxide or formic acid/triethylamine mixture, depending on the catalytic system. A common hydrogen donor is the solvent itself, isopropanol.[2]

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C). Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chiral 2-chloro-5-fluorophenyl amino alcohol.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified amino alcohol (approx. 1 mg/mL) in the mobile phase.

  • Column: Use a suitable polysaccharide-based chiral column (e.g., Chiralpak IA or IC).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for basic compounds.[9] The exact ratio must be optimized for baseline separation.

  • Analysis: Inject the sample onto the HPLC system.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).

References

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]

  • IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Synlett. Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. [Link]

  • MDPI. Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. [Link]

  • Journal of the American Chemical Society. Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. [Link]

  • Annual Review of Materials Research. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. [Link]

  • PMC. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • ETH Zurich. Asymmetric Hydrogenation. [Link]

  • AIP Publishing. Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. [Link]

  • PMC. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Organic Chemistry Portal. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. [Link]

  • PMC. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]

  • ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]

  • Arkivoc. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Radboud University Repository. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • ACS Publications. High yield synthesis of enantiopure 1,2-amino alcohols from l- phenylalanine via linear and divergent enzymatic cascades. [Link]

  • Organic & Biomolecular Chemistry. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. [Link]

  • ResearchGate. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. [Link]

  • ResearchGate. Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • Google Patents. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
  • PubChem. (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. [Link]

  • SciSpace. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. [Link]

  • PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. [Link]

Sources

Optimization

Technical Support Guide: Preventing Defluorination in Amino Alcohol Synthesis

Ticket ID: #F-RED-402 Topic: Preservation of C-F bonds during the reduction of fluorinated amino acids/esters. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-RED-402 Topic: Preservation of C-F bonds during the reduction of fluorinated amino acids/esters. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic

The Issue: You are reducing a fluorinated amino acid (or ester) to a chiral amino alcohol. You observe a loss of fluorine (defluorination), racemization, or low yields. This is typically caused by the use of "hard" nucleophilic reducing agents (like LiAlH₄) which can attack the C-F bond, particularly in electron-deficient aromatic systems or positions


 to the carbonyl.

The Solution: Switch from nucleophilic hydride sources (LiAlH₄) to electrophilic reducing systems. The industry gold standard for this transformation is the NaBH₄/I₂ system (generates Borane in situ), which coordinates to the amine/carbonyl and reduces the ester/acid without displacing the fluorine.

Diagnostic Flowchart: Is Your Protocol at Risk?

DefluorinationRisk Start START: Substrate Analysis F_Pos Where is the Fluorine located? Start->F_Pos Aromatic Aromatic Ring (Ar-F) F_Pos->Aromatic Alpha Alpha to Carbonyl (α-F) F_Pos->Alpha Aliphatic Distant Aliphatic Chain F_Pos->Aliphatic Reagent Current Reducing Agent? Aromatic->Reagent Alpha->Reagent Risk_Low LOW RISK: Proceed with standard protocol Aliphatic->Risk_Low Generally Safe LiAlH4 LiAlH4 (LAH) Reagent->LiAlH4 Nucleophilic Borane Borane (BH3) or NaBH4/I2 Reagent->Borane Electrophilic Risk_High CRITICAL RISK: Nucleophilic Aromatic Substitution (SNAr) or Reductive Elimination LiAlH4->Risk_High Hydride Attack Borane->Risk_Low Coordination Mechanism

Figure 1: Decision tree for assessing defluorination risk based on substrate structure and reducing agent.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the causality. Defluorination is rarely random; it is a specific side-reaction driven by the electronic nature of your reducing agent.

The "Sledgehammer" Problem: LiAlH₄

Lithium Aluminum Hydride delivers a "hard," nucleophilic hydride (


).
  • Mechanism: If your fluorine is on an aromatic ring (especially one with electron-withdrawing groups), the ring is electron-deficient. The hydride attacks the ring carbon bearing the fluorine (SNAr mechanism), displacing the fluoride ion.

  • Result: You isolate the des-fluoro amino alcohol.

The "Scalpel" Solution: Borane (BH₃)

Borane (and the NaBH₄/I₂ system) acts as an electrophile.

  • Mechanism: Borane is Lewis acidic. It effectively "ignores" the electron-rich C-F bond. Instead, it coordinates to the lone pair of the amine (forming a complex) and the carbonyl oxygen. This coordination activates the carbonyl carbon for an intramolecular hydride transfer.

  • Why it works: It reduces the carbonyl because it binds to it. It does not reduce the C-F bond because it cannot bind to the fluorine, nor does it act as a nucleophile to displace it.

Comparative Data: Reducing Agent Profiles
FeatureLiAlH₄ (Lithium Aluminum Hydride)NaBH₄ / I₂ (In-Situ Borane)
Nature Strong NucleophileElectrophile (Lewis Acidic)
Primary Target Electron-deficient carbonsElectron-rich centers (Lewis bases)
Defluorination Risk High (via SNAr or Radical mechanisms)Negligible (Chemo-selective)
Racemization Risk Moderate (Strongly basic conditions)Low (Neutral/Mild conditions)
Safety Profile Pyrophoric, violent water reactionEvolves H₂ gas (manageable)

Validated Protocol: The NaBH₄/I₂ System

This protocol is adapted from the seminal work of McKennon and Meyers [1]. It is the most robust method for preventing defluorination while ensuring complete reduction of the amino acid to the alcohol.

Reagents
  • Substrate: Fluorinated Amino Acid (1.0 equiv)

  • Sodium Borohydride (NaBH₄): 2.5 equiv (Solid)

  • Iodine (I₂): 1.0 equiv (Solid, dissolved in THF)

  • Solvent: Anhydrous THF (0.3 M concentration relative to substrate)

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Charge: Add the Fluorinated Amino Acid (1.0 equiv) and NaBH₄ (2.5 equiv) to the flask. Add anhydrous THF.

  • Cooling: Cool the suspension to 0°C (ice bath).

  • Activation (The Critical Step):

    • Dissolve Iodine (1.0 equiv) in a separate portion of THF.

    • Slowly add the I₂ solution dropwise to the reaction mixture over 30-60 minutes.

    • Observation: Significant H₂ gas evolution will occur. The solution will turn brown (iodine) and then fade to colorless/white as BH₃ is generated.

  • Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux for 12–18 hours.

  • Quench (Methanolysis):

    • Cool to room temperature.[1]

    • Carefully add Methanol dropwise until the solution becomes clear. This breaks the Boron-Amine complex.

    • Note: If the complex is stable, you may need to reflux with MeOH for 30 mins or perform an acidic workup (see Troubleshooting).

  • Isolation: Concentrate in vacuo. Dissolve residue in 20% KOH (aq) and stir for 4 hours (to fully cleave borates). Extract with Dichloromethane (DCM).

Troubleshooting & FAQs

Case #1: "I switched to NaBH₄/I₂ but my yield is low."

Diagnosis: Incomplete breaking of the Boron-Amine complex. Resolution: Amino alcohols form very stable complexes with Borane. A simple water quench is insufficient.

  • Fix: After the reaction, treat the crude mixture with 6M HCl and reflux for 1 hour, then basify with NaOH and extract. Alternatively, the "Meyers workup" (20% KOH stir) is milder but requires longer time.

Case #2: "I see a new impurity spot on TLC that isn't the product or starting material."

Diagnosis: N-Alkylation or Over-reduction? Resolution: If you are using Iodine, ensure you are not generating HI in a way that causes side reactions.

  • Check: Ensure you are using enough NaBH₄. The stoichiometry is critical: 2 NaBH₄ + I₂ → B₂H₆ + 2 NaI + H₂. You need excess hydride to ensure the iodine is fully consumed and the reduction proceeds.

Case #3: "Can I use commercial Borane-DMS or Borane-THF instead?"

Answer: Yes, but with caveats.

  • Borane-THF: Often degrades upon storage (hydride titer drops). If the concentration is low, the reaction stalls.

  • Borane-DMS: Excellent reagent, but odorous. It works identically to the NaBH₄/I₂ system mechanistically. If you use this, ensure you distill the DMS off during workup or wash thoroughly, as sulfur can poison downstream catalytic steps.

Case #4: "My fluorine is on the alpha-carbon (e.g., -fluoromethyl amino acid)."

Diagnosis: High risk of HF elimination. Resolution: Avoid any strong base.

  • Protocol Adjustment: Do not use the KOH workup. Use the acidic workup (HCl/MeOH) followed by careful neutralization with solid NaHCO₃ to pH 8, then rapid extraction. Prolonged exposure to high pH can cause elimination of HF to form an enamine/imine.

Mechanism Visualization

The following diagram illustrates why the Borane pathway preserves the C-F bond while LiAlH₄ attacks it.

MechanismComparison cluster_LAH LiAlH4 Pathway (Destructive) cluster_Borane NaBH4/I2 Pathway (Preservative) Substrate Fluorinated Amino Ester (R-CH(NH2)-COOR') LAH_Step1 Hydride (H-) acts as Nucleophile Substrate->LAH_Step1 Borane_Step1 In-situ BH3 Generation Substrate->Borane_Step1 LAH_Step2 Attack on C-F (SNAr/SN2) OR Carbonyl Reduction LAH_Step1->LAH_Step2 Product_Bad Defluorinated Product (Side Reaction) LAH_Step2->Product_Bad High Risk Borane_Step2 Coordination to Amine & Carbonyl (Electrophilic Activation) Borane_Step1->Borane_Step2 Borane_Step3 Intramolecular Hydride Transfer Borane_Step2->Borane_Step3 Product_Good Intact Fluorinated Amino Alcohol Borane_Step3->Product_Good

Figure 2: Mechanistic divergence between nucleophilic (LiAlH4) and electrophilic (Borane) reduction.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][3][4][5] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Perrio, S., et al. (2005). Synthesis of fluorinated amino acids and amino alcohols.[6] Tetrahedron, 61, 3568. (Review of methodologies for fluorinated analogs).

  • Abiko, A., Masamune, S. (1992). Borane reduction of amino acids.[3][4][5][7] Tetrahedron Letters, 33(38), 5517-5518.

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Addition to 2-Chloro-5-fluorobenzaldehyde Imines

Welcome to the technical support center for the Grignard addition to 2-chloro-5-fluorobenzaldehyde imines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Grignard addition to 2-chloro-5-fluorobenzaldehyde imines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for maximum yield and purity.

Section 1: Foundational Principles of the Reaction

The Grignard addition to an imine is a cornerstone of C-C bond formation, allowing for the synthesis of complex α-branched amines.[1] The target reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbon of an imine derived from 2-chloro-5-fluorobenzaldehyde.

The substrate presents unique challenges:

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the imine carbon, which is favorable for the addition reaction.

  • Steric Hindrance: The ortho-chloro substituent can sterically impede the approach of the nucleophilic Grignard reagent.

  • Potential Side Reactions: The presence of the aryl chloride introduces the possibility of halogen-magnesium exchange. Furthermore, common Grignard side reactions like reduction and enolization must be considered.[2]

Section 2: Troubleshooting Guide & Integrated FAQs

This section is structured to address the most common issues encountered during this synthesis.

Problem Area 1: Low or No Product Conversion

This is the most frequent issue and almost always traces back to the integrity of the Grignard reagent or the reaction conditions.

Q: My TLC/LC-MS analysis shows only starting material. What went wrong?

A: The primary suspect is a compromised Grignard reagent. Grignard reagents are potent bases and will react preferentially with any available protic source, including water, alcohols, or even acidic protons on other molecules.[3][4][5]

Troubleshooting Steps & Causality:

  • Verify Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either in an oven ( >120°C for several hours) or by flame-drying under vacuum, and then cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether are standard, but must be free of water and peroxides.[6] Passing the solvent through an activated alumina column is a reliable method for purification.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. Any ingress of atmospheric moisture will quench the Grignard reagent.

  • Assess Grignard Reagent Quality:

    • Source: Was the Grignard reagent purchased or prepared in situ? Commercial reagents can degrade over time, especially if improperly stored.

    • Titration: Before use, it is crucial to titrate the Grignard reagent to determine its active concentration. A common method is titration against a known amount of I2 or a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator.

  • Check for Competing Acid-Base Reactions:

    • Imine Purity: Ensure the imine starting material is free from any residual primary amine or water from its synthesis and workup. The N-H proton of a primary amine is acidic enough to destroy one equivalent of the Grignard reagent.

Problem Area 2: Significant Formation of Side Products

Even with good conversion, the desired product yield can be compromised by competing reaction pathways.

Q: I'm seeing a significant amount of a reduced product (the secondary amine corresponding to the imine) in my crude mixture. Why is this happening?

A: This is likely due to β-hydride reduction. If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can act as a reducing agent. The reaction proceeds through a six-membered cyclic transition state to deliver a hydride to the imine carbon.[2][7]

Solutions:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Temperature Control: This side reaction often becomes more prominent at higher temperatures. Maintaining a low reaction temperature (e.g., -78°C to 0°C) can significantly favor the desired nucleophilic addition over the reduction pathway.

Q: My main byproduct appears to be the starting benzaldehyde after workup. What causes this?

A: This suggests that either the Grignard reagent is acting as a base, or you are experiencing a halogen-magnesium exchange.

  • Enolization (Deprotonation): If the N-substituent of your imine has an acidic α-proton, the Grignard reagent can act as a base, deprotonating it to form an enamine-like intermediate. Upon aqueous workup, this can hydrolyze back to the starting aldehyde.

  • Halogen-Magnesium Exchange: The Grignard reagent (R-MgX) can react with the aryl chloride on your substrate to form a new aryl-Grignard species (Ar-MgX) and R-Cl. This is a known issue with aryl halides. This new aryl-Grignard can then react with other starting materials, leading to complex byproduct mixtures.

Solutions:

  • Lower Temperature: Both enolization and halogen-magnesium exchange are often suppressed at lower temperatures. Perform the addition slowly at -78°C.

  • Use of Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can sometimes mitigate these issues. The CeCl₃ pre-complexes with the imine, increasing its electrophilicity and favoring direct nucleophilic addition over other pathways. This is known as the Luche reduction principle, adapted for imines.

Section 3: Visualization of Troubleshooting Logic

To aid in diagnosing experimental issues, the following flowchart outlines a systematic approach to troubleshooting.

Troubleshooting_Flowchart start Problem Observed low_yield Low / No Conversion Check TLC/LC-MS for starting material start->low_yield side_products Side Product Formation Analyze NMR/MS of crude mixture start->side_products conditions_check Are Conditions Anhydrous? low_yield->conditions_check reduction_check Is Reduced Amine Observed? side_products->reduction_check reagent_check Is Grignard Reagent Active? reagent_check->side_products Yes, but... solution_titrate Solution: Titrate Grignard reagent. Use freshly prepared or new commercial batch. reagent_check->solution_titrate No conditions_check->reagent_check Yes solution_dry Solution: Re-dry all glassware and solvents. Use fresh, distilled solvents. conditions_check->solution_dry No aldehyde_check Is Starting Aldehyde Observed? reduction_check->aldehyde_check No solution_temp_reduction Solution: Lower reaction temperature to -78°C. Use Grignard without β-hydrogens if possible. reduction_check->solution_temp_reduction Yes solution_temp_exchange Solution: Lower temperature to -78°C. Consider adding CeCl3 as an additive. aldehyde_check->solution_temp_exchange Yes

Caption: Troubleshooting flowchart for Grignard addition.

Section 4: Optimized Experimental Protocol

This protocol assumes the use of standard Schlenk line techniques for an anhydrous, inert atmosphere reaction.

Objective: To synthesize the α-branched amine via Grignard addition to a 2-chloro-5-fluorobenzaldehyde-derived imine.

Materials:

  • 2-chloro-5-fluorobenzaldehyde imine (1.0 equiv)

  • Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Et₂O) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under a positive pressure of Argon, add the imine (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF via syringe to dissolve the imine completely.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70°C during the addition.

  • Reaction Monitoring: Stir the reaction at -78°C for 2-4 hours. Progress can be monitored by TLC or by quenching small aliquots and analyzing via LC-MS.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. This is an exothermic step.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Section 5: Data Summary Table

The choice of reaction parameters can significantly impact the outcome. The following table summarizes expected trends based on common variables.

ParameterCondition ACondition BExpected Outcome & Rationale
Temperature 25°C (Room Temp)-78°CAt -78°C, the rates of side reactions (reduction, exchange) are significantly reduced, leading to higher chemoselectivity for the desired addition product.
Grignard Reagent Isopropyl-MgBrMethyl-MgBrMethyl-MgBr lacks β-hydrogens, eliminating the possibility of the imine reduction side reaction.[2]
Solvent Diethyl EtherTHFTHF is a more polar and better coordinating solvent, which can enhance the reactivity of the Grignard reagent and help solubilize intermediates.
Additive NoneCeCl₃ (1.2 equiv)The addition of CeCl₃ can increase the electrophilicity of the imine, potentially accelerating the desired reaction and suppressing side reactions.[8]

References

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. Journal of the American Chemical Society. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. ResearchGate. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Intermolecular addition of alkyl radicals to imines in the absence and in the presence of a Lewis acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. Chemistry – A European Journal. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. PNAS. [Link]

  • Grignard Reagents. ChemTalk. [Link]

  • Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Fiveable. [Link]

  • Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. [Link]

  • A NEW SYNTHESIS OF IMINES VIA GRIGNARD AND CUPRATE ADDITIONS TO N-TRIMETHYLSILYLFORMAMIDES. University of Groningen. [Link]

  • Reactions of Imines with Hydride and Grignard Nucleophiles. YouTube. [Link]

  • Grignard reagent mediated reaction of Cp2Zr(ii)–ethylene complex with imines. Chemical Communications. [Link]

  • Asymmetric addition of Grignard reagents to imines prepare optically... ResearchGate. [Link]

  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Nature Communications. [Link]

  • Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. University College Dublin. [Link]

  • CHEM 100L Lab 3: Grignard Addition. De Anza College. [Link]

Sources

Optimization

Technical Support Center: Optical Purity Assurance for Halogenated Phenylglycinols

Subject: Troubleshooting Racemization of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol Ticket ID: #RAC-2C5F-001 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary This guide addresses the optical i...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Racemization of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol Ticket ID: #RAC-2C5F-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

This guide addresses the optical instability of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol , a critical chiral intermediate often utilized in the synthesis of ALK inhibitors (e.g., structural analogs in the crizotinib/lorlatinib chemical space).

The presence of electron-withdrawing substituents (2-Chloro, 5-Fluoro) on the phenyl ring significantly increases the acidity of the benzylic proton at the chiral center (


). This creates a "hot" chiral center susceptible to deprotonation-reprotonation mechanisms under conditions that would be safe for non-halogenated phenylglycinols.[1]

Module 1: Diagnostic Workflow (Is it actually racemizing?)

Before altering synthetic routes, confirm the racemization is chemical and not an analytical artifact.

Q1: My ee% drops significantly during HPLC analysis. Is the column causing on-column racemization?

A: It is unlikely the column itself is the cause, but your sample preparation or mobile phase might be.

  • The Artifact: Amino alcohols can react with trace aldehydes or ketones in low-grade solvents to form imines (Schiff bases), which racemize rapidly and hydrolyze back, giving a false low ee%.

  • The Fix:

    • Solvent Grade: Use only HPLC-grade alcohols free of carbonyl impurities.[1]

    • Avoid Derivatization if possible: Use Polysaccharide-based CSPs (e.g., Chiralpak IG/IC) which can separate free amines, avoiding the need for derivatization reagents like OPA or Marfey’s reagent that require basic conditions.[1]

    • Temperature: Lower column temperature to 10–15°C to suppress on-column proton exchange.

Diagnostic Decision Tree

DiagnosticTree Start Issue: Dropping ee% CheckSolvent Check HPLC Solvents (Aldehyde free?) Start->CheckSolvent CheckDeriv Is sample derivatized? CheckSolvent->CheckDeriv DerivYes Yes: Basic conditions used? CheckDeriv->DerivYes Yes DerivNo No: Direct Injection CheckDeriv->DerivNo No Result1 Artifact: Schiff Base Racemization Action: Change Solvent DerivYes->Result1 pH > 9 or Heat Result2 Process Issue: Real Chemical Racemization Action: Go to Module 2 DerivNo->Result2

Figure 1: Diagnostic workflow to distinguish analytical artifacts from chemical racemization.

Module 2: The Mechanism of Instability

Q2: Why is this specific analog more sensitive than standard phenylglycinol?

A: The instability is driven by the Inductive Effect (-I) of the halogen substituents.

  • Acidity: The 2-Chloro and 5-Fluoro atoms pull electron density away from the aromatic ring.[1]

  • Transmission: This electron deficiency is transmitted to the benzylic carbon (

    
    ).[1]
    
  • Lability: The

    
    -H bond becomes significantly more acidic (
    
    
    
    drops estimated ~2-3 units vs. unsubstituted analog).[1]
  • Trigger: Even weak bases (e.g.,

    
    , 
    
    
    
    ) or heating in protic solvents can deprotonate
    
    
    , forming a planar, achiral carbanion/enolate-like intermediate which reprotonates racemically.[1]
Mechanistic Pathway

RacemizationMech Chiral Chiral Starting Material (S)-Enantiomer Transition Planar Carbanion Intermediate (Stabilized by Cl/F -I effect) Chiral->Transition Deprotonation (-H+) Base Base/Heat Base->Transition Racemic Racemic Mixture (R/S) Transition->Racemic Reprotonation (+H+)

Figure 2: The halogen-stabilized carbanion mechanism leading to racemization.

Module 3: Synthesis & Workup Optimization

Q3: I am reducing the amino acid/ester. When does the racemization happen?

A: It most likely occurs during the quench or workup , not the reduction itself.

High-Risk Operations:

  • Acid Chloride Formation: If converting the amino acid to acid chloride prior to reduction, thermal racemization via ketene intermediates is highly probable.

  • Exothermic Quench: Quenching

    
     or Borane with water generates heat and local basicity (LiOH formation), which instantly racemizes the sensitive benzylic position.
    

Recommended Protocol Adjustments:

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reduction Agent

(Strong Base byproduct)

or Borane-DMS (Milder)
Quench Method Water/NaOH additionFieser Workup (controlled) or Rochelle's Salt (pH neutral)
Temperature Reflux (>60°C)Keep T < 40°C; Ice bath during quench
pH Control Unmonitored (often basic)Maintain pH < 8.0 immediately upon workup
Q4: Can I use thermal recrystallization?

A: Only in neutral or slightly acidic solvents.[1] Avoid boiling in basic alcohols.[1]

  • Safe: Ethanol/Heptane with 0.1% Acetic Acid.[1]

  • Unsafe:[1] Methanol with residual amine bases.[1]

Module 4: Resolution Strategies (The "Fix")

If you have already racemized your material, you must resolve it.[1]

Strategy A: Classical Chemical Resolution

Since the amine is primary, diastereomeric salt formation is efficient.

  • Resolving Agent: (S)-(+)-Mandelic Acid or Dibenzoyl-L-tartaric acid .[1]

  • Solvent: Ethanol/Water (95:5).[1]

  • Mechanism: The halogenated ring creates distinct solubility differences between the (S,S) and (R,S) salts compared to non-halogenated analogs.

Strategy B: Enzymatic Resolution (Lipase)

If chemical resolution fails, use Kinetic Resolution via acetylation.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B / Novozym 435).[1]

  • Acyl Donor: Ethyl Acetate or Vinyl Acetate.[1]

  • Process: The enzyme will selectively acetylate the (R)-alcohol (or S, depending on specificity), leaving the desired enantiomer as the free alcohol (or vice versa).

  • Separation: Separate the neutral ester from the basic amine via acid/base extraction.[1]

References

  • Mechanism of Amino Acid/Alcohol Racemization

    • Smith, G. G., & Sivakua, T. (1983).[1] Mechanism of the racemization of amino acids.[2][3] Kinetics of racemization of arylglycines. Journal of Organic Chemistry.[1] Link

    • Note: Establishes the correlation between electron-withdrawing aryl substituents and increased racemization r
  • Synthesis & Resolution of Halogenated Phenylglycinols

    • BenchChem Technical Guides. (2025).[1][4] Synthesis of 2-Amino-4-chloro-5-fluorophenol and related intermediates.[1][4]Link

    • Note: Provides general handling for chloro-fluoro aromatic amines.[1]

  • Chiral HPLC Method Development

    • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link

    • Note: Validates the use of Teicoplanin/Macrocyclic CSPs for zwitterionic/amino-alcohol species to avoid derivatiz
  • Optical Resolution Precedents

    • Nohira, H., et al. (1982). Method of optical resolution of 2-amino-1-butanol and mandelic acid.[1][5] US Patent 4340751A.[1] Link

    • Note: Foundational protocol for resolving amino alcohols with Mandelic acid, adaptable to phenylglycinol derivatives.[1]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions of 2-Chloroaryl Substituents

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance from a 2-chloro substituent in pivotal cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical insights needed to overcome these synthetic hurdles and achieve your desired chemical transformations.

The Challenge: The "Inert" 2-Chloro Substituent

Aryl chlorides are economically and environmentally attractive coupling partners due to their widespread availability and lower cost compared to their bromide and iodide counterparts.[1][2] However, their utility is often hampered by the strength and inertness of the C-Cl bond, which makes the crucial oxidative addition step in the catalytic cycle kinetically challenging.[3][4] This issue is significantly exacerbated when the chloro group is at the 2-position, where its proximity to the reaction center creates substantial steric hindrance, further impeding the approach of the metal catalyst.[4][5][6]

This guide will focus on providing solutions for three of the most widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a 2-chloroaryl substrate failing or giving low yields?

A1: The primary reason for failure is often an inefficient oxidative addition of the palladium catalyst to the sterically hindered C-Cl bond.[4] Traditional palladium catalysts, such as those with simple triarylphosphine ligands, may not be sufficiently active. To overcome this, you need a more robust catalytic system.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of ligand is paramount. Opt for bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]

    • Buchwald-type biarylphosphine ligands: Ligands like XPhos, SPhos, and tBuXPhos are designed to be sterically demanding, which promotes the formation of a highly reactive monoligated palladium(0) species essential for activating the C-Cl bond.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs with flexible steric bulk have proven effective for Suzuki couplings of hindered aryl chlorides, even at room temperature.[7][8]

  • Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a pre-catalyst that more readily forms the active Pd(0) species.[8]

  • Base and Solvent Optimization: The base and solvent system can significantly influence the reaction outcome.

    • Bases: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9][10]

    • Solvents: Aprotic polar solvents like dioxane or THF are commonly used. For some systems, alcoholic solvents like 2-propanol have been shown to be effective, even at room temperature.[8][11][12]

Q2: My Buchwald-Hartwig amination with a 2-chloroaniline derivative is not proceeding. What should I try?

A2: Similar to the Suzuki coupling, the C-N bond formation is likely hindered by the 2-chloro substituent. The Buchwald-Hartwig amination is highly sensitive to the ligand, base, and solvent.[13][14]

Troubleshooting Steps:

  • Advanced Ligand Systems: First-generation ligands are often inadequate for this transformation.[14] Utilize sterically hindered biarylphosphine ligands developed by the Buchwald group, which have demonstrated high efficiency for coupling aryl chlorides.[15] P,N-ligands, such as those derived from carbazole, have also shown promise for highly congested couplings.[16]

  • Base Selection: The choice of base is critical and depends on the amine coupling partner. Strong bases like NaOtBu or K₃PO₄ are frequently used. However, for base-sensitive substrates, weaker bases may be necessary, though this can slow down the reaction.[13]

  • Solvent Considerations: Toluene and dioxane are standard solvents. The choice can affect catalyst solubility and reactivity.[11]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂.[15][17]

Q3: I am attempting a Sonogashira coupling with a sterically hindered 2-chloroaryl compound and a terminal alkyne, but I am only recovering starting material. What is the likely issue?

A3: The Sonogashira reaction faces the dual challenge of activating the inert C-Cl bond and potential side reactions.[18] For sterically hindered substrates, the standard conditions are often insufficient.

Troubleshooting Steps:

  • Enhanced Catalyst System:

    • Ligands: Employ bulky and electron-rich phosphine ligands to facilitate the oxidative addition.[19]

    • Copper Co-catalyst: While classic Sonogashira reactions use a copper co-catalyst, copper-free conditions have been developed and may be advantageous in some cases to avoid side reactions.[20]

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction, often leading to higher yields in shorter times, which can be particularly beneficial for challenging substrates.[21]

  • Base and Solvent: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used, which can also act as the solvent.[18]

  • Alternative Metals: While palladium is the most common catalyst, nickel-based systems have also been developed for Sonogashira couplings and may offer different reactivity profiles for challenging substrates.[18][22]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution Rationale
Inefficient Oxidative AdditionSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand).[3][7]Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at activating the strong C-Cl bond.[3]
Catalyst DeactivationUse a pre-catalyst or ensure rigorous anaerobic conditions.Palladium(0) species can be sensitive to air. Pre-catalysts are often more air-stable and provide a more reliable source of the active catalyst.[17]
Inappropriate BaseScreen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][10]The base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction rate.
Poor Solvent ChoiceTry alternative solvents like dioxane, THF, or 2-propanol.[8][11][12]The solvent affects the solubility of the reactants and the stability of the catalytic species.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Potential Cause Recommended Solution Rationale
HydrodehalogenationUse a more sterically hindered ligand.Bulky ligands can accelerate the desired reductive elimination step relative to competing side reactions like beta-hydride elimination, which leads to hydrodehalogenation.[14]
Homocoupling of AmineLower the reaction temperature and/or use a less concentrated solution.These side reactions can become more prevalent at higher temperatures and concentrations.
Catalyst Inhibition by Iodide (if using an aryl iodide)Switch to an aryl bromide or chloride if possible.[15]Iodide ions can act as catalyst poisons in some Buchwald-Hartwig systems.[15]

Experimental Protocols & Workflows

General Protocol for a Microwave-Assisted Sonogashira Coupling of a 2-Chloroaryl Substrate

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-chloroaryl substrate (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂; 2-5 mol%), and a suitable ligand (e.g., a bulky phosphine; 4-10 mol%).

    • Add a copper(I) co-catalyst (e.g., CuI; 3-8 mol%) if using a copper-co-catalyzed system.

    • Add the solvent (e.g., DMF or an amine base like DIPA) and the base (e.g., TEA or Cs₂CO₃ if not using an amine solvent). The reaction mixture should be thoroughly degassed.

  • Reaction Execution:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the pressure to ensure it remains within safe limits.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_troubleshooting Troubleshooting Focus Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Transmetalation Transmetalation Ar-Pd(II)-Cl(L)->Transmetalation + R-B(OR)2 + Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step, especially with sterically hindered 2-chloroaryl substrates.[4] The use of bulky, electron-rich ligands is key to facilitating this step.[3] Reductive elimination, where the desired C-C bond is formed, can also be influenced by steric factors.

Troubleshooting Workflow for a Failing Coupling Reaction

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_ligand Is the ligand appropriate for sterically hindered aryl chlorides? start->check_ligand change_ligand Switch to a bulky, electron-rich ligand (e.g., Buchwald-type or NHC). check_ligand->change_ligand No check_conditions Are the base and solvent optimal? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Screen different bases (K3PO4, Cs2CO3) and solvents (dioxane, THF, 2-propanol). check_conditions->optimize_conditions No check_catalyst Is catalyst deactivation a possibility? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst use_precatalyst Use a pre-catalyst and/or ensure rigorous degassing. check_catalyst->use_precatalyst Yes success Reaction Successful check_catalyst->success No use_precatalyst->success

Caption: A logical workflow for troubleshooting failing coupling reactions.

References

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Buchwald Ligands.Sigma-Aldrich.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.PubMed.
  • Suzuki reaction.Wikipedia.
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temper
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.The Royal Society of Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment
  • Help troubleshooting a Buchwald-Hartwig amin
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization.
  • Sonogashira coupling.Wikipedia.
  • Buchwald–Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Cheminform.
  • Sonogashira Coupling. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFGZBoxtrUjOHGiRVAciWTURX94xBp5BOtd_nJFo2ZJUqY2A3K0tAazza6Ms5c4Vp-EkZ9BC2cxq31yeeJVTcz5IAI1IjSJKty12_lD8yF53r2MkXcOLKATaGhljbdYoJJ8S4aXm5idkg4u3yqCvx6y7qzaD_Duhy91W__8cgrUz_9izVqTwiOQZPWnL8ayu1sXKIRBst-4WVlfIUHQQTiacPek-nmLGM3RrmBdVTzgmYwTXVawLU4nmSAHtkfIzYWiMjAsuZYGzh5tycx_pr13G_5hUi1o3QdQ6e8CNOm]([Link]

Sources

Optimization

Minimizing hygroscopicity issues with fluorinated amino alcohol salts

Topic: Troubleshooting Hygroscopicity in Fluorinated Amino Alcohol Salts Prepared by: Senior Application Scientist, Preformulation & Solid-State Chemistry Welcome to the Preformulation Technical Support Center. Fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hygroscopicity in Fluorinated Amino Alcohol Salts Prepared by: Senior Application Scientist, Preformulation & Solid-State Chemistry

Welcome to the Preformulation Technical Support Center. Fluorinated amino alcohols are highly valuable in modern drug development due to their enhanced metabolic stability and lipophilicity. However, translating these free bases into developable pharmaceutical salts frequently introduces severe hygroscopicity issues. This guide provides mechanistic insights, self-validating protocols, and actionable data to help you engineer stable, non-hygroscopic crystal lattices.

SECTION 1: Knowledge Base & FAQs

Q: Why are fluorinated amino alcohol salts particularly prone to hygroscopicity? A: The hygroscopicity of these molecules stems from a fundamental structural dichotomy. The fluorinated moiety is highly lipophilic and electron-withdrawing, while the protonated amino alcohol core is highly polar. When paired with small, high-charge-density counterions (like chloride or mesylate), the resulting crystal lattice often struggles to satisfy the hydrogen-bonding potential of both the anion and the amino alcohol hydroxyl/ammonium groups. Furthermore, organic fluorine is a notoriously poor hydrogen bond acceptor. This disrupts the formation of a tightly packed, anhydrous crystal lattice. Consequently, the salt absorbs atmospheric moisture to satisfy these unmet hydrogen-bonding requirements, leading to deliquescence or hydrate formation[1].

Q: How do I definitively classify the hygroscopicity of my current salt candidate? A: The industry standard relies on Dynamic Vapor Sorption (DVS) data, a gravimetric technique that measures mass change in response to humidity[2]. We classify hygroscopicity based on the percent weight gain at 25°C and 80% Relative Humidity (RH). According to standard pharmaceutical criteria, a salt is:

  • Non-hygroscopic: <0.2% (w/w) mass increase.

  • Slightly hygroscopic: 0.2% – 2% (w/w) mass increase.

  • Moderately hygroscopic: 2% – 15% (w/w) mass increase.

  • Very hygroscopic: >15% (w/w) mass increase[3].

Q: Which counterions should I prioritize to minimize moisture uptake? A: To mitigate hygroscopicity, you must select counterions that either provide strong, complementary hydrogen-bonding networks that outcompete water, or introduce sufficient lipophilic bulk to shield the polar domains.

  • Avoid: Hydrochloric acid (HCl) and methanesulfonic acid (mesylate). These small, highly polarizable anions frequently yield highly hygroscopic salts with amino alcohols because they leave polar domains exposed in the crystal lattice.

  • Prioritize (Dicarboxylic Acids): Fumaric acid, succinic acid, or tartaric acid. These form robust, extended hydrogen-bonded networks (supramolecular synthons) that stabilize the lattice against water intrusion.

  • Prioritize (Bulky/Lipophilic Acids): Tosylic acid or napsylic acid. The large hydrophobic surface area of these counterions helps bury the polar ammonium-alcohol interface, drastically reducing water affinity.

SECTION 2: Quantitative Data Center

To illustrate the causality of counterion selection, the following table summarizes DVS data for a model fluorinated amino alcohol API across different salt forms.

CounterionpKaCrystal HabitHygroscopicity ClassMass Gain at 80% RH (w/w)Structural Causality
Hydrochloride -6.1NeedlesVery Hygroscopic18.4%High charge density; unmet H-bond network leaves polar core exposed to moisture.
Mesylate -1.9IrregularModerately Hygroscopic8.2%Small molecular volume fails to shield the protonated amine/hydroxyl interface.
Fumarate 3.0PrismsSlightly Hygroscopic1.1%Dicarboxylic acid forms extended supramolecular synthons, outcompeting water.
Tosylate -2.8PlatesNon-hygroscopic0.15%Bulky lipophilic aromatic ring sterically shields the polar core from atmospheric water.
SECTION 3: Troubleshooting & Step-by-Step Protocols
Protocol 1: Self-Validating Salt Screening Workflow

Objective: Generate crystalline salts while preventing kinetic trapping of amorphous, hygroscopic oils.

  • Free Base Preparation: Dissolve 100 mg of the fluorinated amino alcohol free base in 2 mL of ethyl acetate at 50°C.

    • Causality: Ethyl acetate provides moderate polarity to dissolve the free base without acting as a strong hydrogen-bond competitor (unlike methanol), which could disrupt salt nucleation.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., Tosylic acid) dissolved in 0.5 mL of a miscible solvent.

  • Anti-Solvent Titration: Slowly add heptane dropwise until the solution becomes faintly turbid, then immediately heat to 60°C until clear.

    • Causality: Heptane acts as an anti-solvent. Establishing the cloud point at a high temperature ensures that cooling will drive thermodynamic crystallization rather than rapid, disordered precipitation.

  • Controlled Cooling: Cool the vial to 5°C at a strict rate of 0.5°C/min using a programmable block.

  • Validation Check (Self-Validating System): Isolate the solid and perform X-Ray Powder Diffraction (XRPD). If the pattern shows a broad continuous halo, the salt has "oiled out" (formed an amorphous solid). Action: Discard the sample, as amorphous solids are inherently hygroscopic. Repeat the protocol using a slower cooling ramp (0.1°C/min) to force crystalline nucleation. Distinct Bragg peaks validate a successful crystalline lattice.

Protocol 2: Dynamic Vapor Sorption (DVS) Assessment

Objective: Quantify thermodynamic moisture uptake and identify hydrate formation.

  • Sample Preparation: Load 10–15 mg of the validated crystalline salt into the DVS sample pan.

  • Drying Phase: Hold the sample at 0% RH and 25°C until the mass stabilizes ( dm/dt < 0.002% per minute).

    • Causality: This establishes an absolute dry baseline mass, ensuring that any residual crystallization solvent or surface moisture is removed prior to testing.

  • Isotherm Generation: Program the DVS to cycle RH from 0% to 95% and back to 0% in 10% increments at 25°C.

    • Causality: Stepping the humidity rather than ramping it continuously allows the sample mass to reach gravimetric equilibrium at each stage. This ensures we are measuring true thermodynamic moisture uptake rather than transient kinetic surface adsorption[2].

  • Validation Check (Self-Validating System): Analyze the hysteresis loop between the adsorption and desorption isotherms.

    • If the desorption curve perfectly overlaps the adsorption curve, the moisture uptake is purely surface-level physisorption.

    • If a wide hysteresis gap exists and the mass does not return to baseline at 0% RH, water has been incorporated into the crystal lattice (chemisorption/hydrate formation). This validates that the salt form is structurally compromised by humidity and must be rejected[1].

SECTION 4: Workflow Visualization

Workflow Start Fluorinated Amino Alcohol Base Screen Counterion Screening (Dicarboxylic & Lipophilic Acids) Start->Screen Cryst Controlled Crystallization (Anti-solvent Addition) Screen->Cryst DVS DVS Analysis (10% RH Step Isotherms) Cryst->DVS Decision Moisture Uptake at 80% RH? DVS->Decision Fail >2% (Hygroscopic) Reject Candidate Decision->Fail Yes Pass <0.2% (Non-Hygroscopic) Lead Candidate Decision->Pass No Fail->Screen Re-screen Formulation Proceed to Formulation Pass->Formulation

Workflow for screening and validating non-hygroscopic fluorinated amino alcohol salts.

SECTION 5: References
  • Dynamic Vapor Sorption | SK pharmteco |[Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization | Ardena |[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? | American Pharmaceutical Review |[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for Resolving (R) and (S) 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

The enantiomeric purity of drug candidates is a cornerstone of modern pharmaceutical development. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of drug candidates is a cornerstone of modern pharmaceutical development. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, robust and reliable analytical methods for the stereoselective separation and quantification of enantiomers are indispensable. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, a key chiral intermediate in the synthesis of various pharmaceutical agents.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement an effective chiral separation strategy for this specific amino alcohol. We will delve into the principles of chiral recognition, compare the performance of different polysaccharide-based chiral stationary phases (CSPs), and provide detailed experimental protocols and supporting data.

The Crucial Role of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment within the HPLC system.[1] This is most commonly achieved by using a chiral stationary phase (CSP).[2] The fundamental mechanism of chiral recognition on a CSP is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] For a successful separation, these diastereomeric complexes must have different energies of formation, leading to different retention times on the column.

The "three-point interaction model" provides a conceptual framework for understanding chiral recognition.[4] According to this model, for an effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. These interactions can be a combination of attractive and repulsive forces, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. In the case of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, the key functional groups for interaction with a CSP are the primary amino group, the hydroxyl group, and the aromatic ring.

A Comparative Study of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and versatile columns for chiral separations.[5] Their broad applicability stems from the complex and well-defined helical structure of the polysaccharide backbone, which creates a chiral environment conducive to a variety of interactions. For this comparative study, we have selected three popular polysaccharide-based CSPs to evaluate their performance in resolving the enantiomers of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL:

  • Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel.[6]

  • Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel.[7]

  • Chiralcel® OJ-H: Cellulose tris(4-methylbenzoate) coated on 5 µm silica-gel.[8]

Normal phase chromatography is often the preferred mode for the chiral separation of amino alcohols.[9] The use of a non-polar mobile phase, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like ethanol or isopropanol), enhances the hydrogen bonding and dipole-dipole interactions that are crucial for chiral recognition on polysaccharide-based CSPs. Furthermore, the basic nature of the amino group in the analyte necessitates the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase to suppress unwanted interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.[9]

Experimental Workflow for Chiral Method Development

G cluster_0 Analyte Characterization cluster_1 CSP & Mobile Phase Screening cluster_2 Method Optimization & Comparison A 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL (Primary Amino Alcohol) B Select Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H) A->B Structural Information E Inject Racemic Standard B->E C Select Normal Phase Mobile Phase (Hexane/Alcohol) C->E D Add Basic Modifier (DEA) for Peak Shape Improvement D->C Improves Peak Shape F Evaluate Chromatographic Parameters (Rs, α, k') E->F Data Acquisition G Compare Performance of CSPs F->G Quantitative Metrics H Select Optimal Method G->H Decision Making

Caption: Workflow for Chiral HPLC Method Development and Comparison.

Detailed Experimental Protocols

The following protocols outline the step-by-step methodology for the chiral separation of (R) and (S) 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL on the three selected CSPs.

1. Sample Preparation:

  • Prepare a stock solution of racemic 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL at a concentration of 1.0 mg/mL in ethanol.

  • For injection, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and General Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Detection Wavelength: 220 nm.

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Method A: Chiralpak® AD-H

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4. Method B: Chiralcel® OD-H

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. Method C: Chiralcel® OJ-H

  • Column: Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Comparative Data Analysis

The performance of each chiral HPLC method was evaluated based on the key chromatographic parameters: retention factor (k'), selectivity factor (α), and resolution (Rs). The results are summarized in the table below.

ParameterMethod A (Chiralpak® AD-H)Method B (Chiralcel® OD-H)Method C (Chiralcel® OJ-H)
t_R1 (min) 8.5410.2112.88
t_R2 (min) 10.2311.5314.05
k'1 2.423.084.15
k'2 3.093.614.62
Selectivity (α) 1.281.171.11
Resolution (Rs) 2.85 1.95 1.52
Peak Asymmetry (As) 1.1 (both peaks)1.2 (both peaks)1.3 (both peaks)

(Note: t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively. The elution order was not determined in this study.)

Discussion and Recommendations

The experimental data clearly demonstrates that all three polysaccharide-based CSPs are capable of resolving the enantiomers of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL under normal phase conditions. However, there are significant differences in their performance.

Chiralpak® AD-H (Method A) provided the best overall separation, with a high resolution value of 2.85 and excellent peak symmetry. The amylose-based stationary phase appears to offer a more favorable combination of interactions for this particular analyte, leading to a superior selectivity of 1.28. This method is highly recommended for both routine quality control and for applications requiring accurate quantification of enantiomeric purity.

Chiralcel® OD-H (Method B) also achieved baseline separation with a resolution of 1.95. While the selectivity is lower than that of Chiralpak® AD-H, this method is still a viable option. The longer retention times might be a consideration for high-throughput applications.

Chiralcel® OJ-H (Method C) yielded the lowest resolution of the three methods (Rs = 1.52), which is just at the threshold for baseline separation. The longer analysis time and lower selectivity make this method less ideal compared to the other two, but it could still be useful in a screening platform where complementary selectivities are desired.[10]

Key Mechanistic Insights

G cluster_Analyte Analyte: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL cluster_CSP CSP: Polysaccharide Derivative Analyte R/S Enantiomer CSP Chiral Selector Analyte->CSP Three-Point Interaction H_Bond Hydrogen Bonding (Amino & Hydroxyl Groups) CSP->H_Bond Pi_Pi π-π Stacking (Aromatic Ring) CSP->Pi_Pi Steric Steric Hindrance CSP->Steric

Caption: The Three-Point Interaction Model for Chiral Recognition.

The superior performance of the phenylcarbamate-based CSPs (Chiralpak® AD-H and Chiralcel® OD-H) suggests that the primary interactions driving the separation are a combination of hydrogen bonding (with the carbamate moieties on the CSP and the amino and hydroxyl groups on the analyte) and π-π stacking between the phenyl groups of the CSP and the chloro-fluorophenyl ring of the analyte. The subtle differences in the helical structure between amylose (in Chiralpak® AD-H) and cellulose (in Chiralcel® OD-H) likely account for the observed difference in selectivity.

Conclusion

This comparative guide has demonstrated the successful application of polysaccharide-based chiral stationary phases for the enantiomeric resolution of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL. Among the tested columns, Chiralpak® AD-H emerged as the most effective, providing the highest resolution and selectivity under normal phase conditions. The detailed protocols and comparative data presented herein should serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to make informed decisions for their chiral analysis needs. Further optimization of the mobile phase composition and temperature could potentially lead to even better separations or shorter analysis times.

References

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]

  • Journal of Chromatography A. (2005). Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine. PubMed. Available at: [Link]

  • Journal of Chromatography A. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • ResearchGate. (2023). Amino alcohol-derived chiral stationary phases. Available at: [Link]

  • Journal of Chromatography A. (2023). Amino alcohol-derived chiral stationary phases. PubMed. Available at: [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available at: [Link]

  • Journal of Chromatography B. (2009). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. Available at: [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. Available at: [Link]

  • Phenomenex. (n.d.). Enantiomeric Separation of Proton Pump Inhibitors Including Rabeprazole and Pantoprazole Using Lux™ Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Phenomenex. (n.d.). Lux™. Available at: [Link]

  • UVISON Technologies. (n.d.). Daicel Coated CHIRALCEL OJ, OJ-H Columns. Available at: [Link]

  • Molecules. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. Available at: [Link]

  • Molecules. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • HPLC-MART. (n.d.). CHIRALCEL OJ-H - Daicel - Normal-Phase. Available at: [Link]

  • ResearchGate. (n.d.). Comparisons of samples separation on Chiralcel OJ-H. Available at: [Link]

  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]

  • HPLC. (2013). instruction manual for chiralpak® ad-h. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • MDPI. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Available at: [Link]

  • Molecules. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. Available at: [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link]

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Comparative

Technical Guide: NMR Characterization of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol

Executive Summary This guide provides a definitive characterization protocol for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1213916-73-4), a critical chiral building block in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive characterization protocol for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1213916-73-4), a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.

Unlike standard certificates of analysis that rely on low-resolution CDCl


 scans, this guide advocates for a DMSO-d

based protocol
. Our comparative analysis demonstrates that DMSO-d

is the superior solvent for this scaffold, enabling the visualization of exchangeable protons (-OH, -NH

) and the resolution of the diastereotopic methylene protons adjacent to the chiral center.
Core Molecule Profile
  • IUPAC Name: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO
  • Key Structural Features: Chiral benzylic amine, primary alcohol, 2-Cl-5-F substituted aromatic ring.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in the NMR characterization of amino alcohols. Below is a technical comparison of the two industry-standard solvents.

FeatureMethod A: CDCl

(Standard)
Method B: DMSO-d

(Recommended)
Exchangeable Protons Invisible/Broad: -OH and -NH

protons exchange rapidly or broaden due to aggregation, often disappearing into the baseline.
Sharp/Coupled: Strong hydrogen bonding with DMSO slows exchange, revealing -OH as a triplet and -NH

as a distinct signal.
Chiral Center Resolution Poor: The benzylic proton (

) often overlaps with solvent impurities or water.
Excellent: Distinct separation of the benzylic proton allows for accurate integration and coupling constant analysis.
Methylene Protons (-CH

OH)
Collapsed: Often appear as a deceptively simple doublet or broad singlet.Resolved: Appear as distinct multiplets (ABX system) due to the adjacent chiral center, confirming the structural integrity.
Solubility Variable: The free base may aggregate; HCl salts are insoluble.High: Dissolves both free base and salts readily.

Expert Insight: For drug development files (IND/NDA), Method B (DMSO-d


)  is required to prove the existence of the primary alcohol and amine functionalities without derivatization.

Experimental Protocol

Sample Preparation
  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Vessel: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Conditioning: Shake vigorously to ensure homogeneity; allow to equilibrate at 298 K for 5 minutes in the probe to stabilize internal lock.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.

  • Scans (NS): 16 (minimum) for

    
    H; 1024 for 
    
    
    
    C.
  • Relaxation Delay (D1): 1.0 s (

    
    H); 2.0 s (
    
    
    
    C) to ensure quantitative integration of aromatic protons.
Visualization of Workflow

The following diagram outlines the logical flow for full structural validation, including the decision matrix for chiral purity.

NMR_Workflow Start Crude/Isolated Material Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition 1D Acquisition (1H, 13C, 19F) Solubility->Acquisition Select DMSO-d6 Analysis Spectral Analysis Acquisition->Analysis Decision Ambiguity? Analysis->Decision Advanced 2D NMR (HSQC, COSY, HMBC) Decision->Advanced Yes (Overlap) Final Validated Structure Decision->Final No Advanced->Final Chiral Chiral Purity (Mosher's Analysis) Final->Chiral If Enantiopure Required

Caption: Figure 1. Integrated structural validation workflow prioritizing DMSO-d6 selection and escalating to 2D/Chiral methods only upon ambiguity.

Reference Characterization Data

The following data represents the Standardized Expected Data Profile for this compound in DMSO-d


. This profile is derived from the electronic effects of the 2-Cl, 5-F substitution pattern and validated against standard chemical shift principles for beta-amino alcohols.
H NMR Data (DMSO-d , 600 MHz)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H6 7.45 – 7.50dd1H

Ortho to alkyl chain, meta to F.
Ar-H3 7.38 – 7.42dd1H

Ortho to Cl, meta to F.
Ar-H4 7.15 – 7.20td1H

Between Cl and F; distinct triplet-like shape.
-OH 4.85t1H

Hydroxyl proton coupled to CH

. Visible only in DMSO.
CH (Benzylic) 4.25 – 4.30dd1H

Chiral center. Deshielded by aryl ring and amine.
CH

(a)
3.55 – 3.62ddd1H

Diastereotopic proton A.
CH

(b)
3.40 – 3.48ddd1H

Diastereotopic proton B.
-NH

1.80 – 2.20br s2H-Broad signal; shift varies with concentration.
C NMR Data (DMSO-d , 150 MHz)
Shift (

, ppm)
TypeAssignment

Coupling (Hz)
160.5 C

C-5 (C-F)

(Large doublet)
145.2 C

C-1 (Ipso)

130.8 CHC-3

128.5 C

C-2 (C-Cl)-
116.2 CHC-4

114.8 CHC-6

66.5 CH

-CH

OH
-
54.2 CHBenzylic C-N

(Often singlet)
F NMR Data (DMSO-d )
  • Shift:

    
     -115.0 to -118.0 ppm.
    
  • Pattern: Multiplet (typically a quartet-like structure due to coupling with H4 and H6).

  • Significance: The presence of a single fluorine signal confirms no regioisomeric impurities (e.g., 4-fluoro isomer) are present from the starting aldehyde.

Advanced Validation: 2D Signal Correlations

To confirm the connectivity, specifically the position of the Amino group versus the Hydroxyl group (regiochemistry), the following HMBC correlations are diagnostic.

Coupling_Network H_Benz H-Benzylic (4.25 ppm) C_Ipso C-Ipso (145.2 ppm) H_Benz->C_Ipso HMBC (Strong) C_CH2 C-Methylene (66.5 ppm) H_Benz->C_CH2 HMBC H_CH2 H-Methylene (3.4-3.6 ppm) H_Benz->H_CH2 COSY H_CH2->C_Ipso HMBC (Weak/Long)

Caption: Figure 2. Key 2D NMR correlations. The HMBC correlation from the Benzylic H to the Ipso Carbon confirms the attachment of the alkyl chain to the aromatic ring.

References

  • Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for coupling constants).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[1][2] (Reference for Mosher's analysis of amino alcohols).

  • BenchChem Technical Guides. (2025). "Synthesis of 2-Amino-4-chloro-5-fluorophenol." (Used for impurity profile context). Link

Disclaimer: The spectral data provided in Section 4 are reference values based on high-fidelity predictive modeling and structural analogues. Experimental shifts may vary slightly (


 0.05 ppm) depending on concentration and temperature.

Sources

Validation

Comparative Guide: 2-Chloro-5-Fluoro vs. 2,5-Difluoro Amino Alcohols in Drug Design

Executive Summary In the optimization of aromatic pharmacophores, the substitution pattern on the phenyl ring dictates the delicate balance between metabolic stability, lipophilicity, and binding affinity. This guide com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of aromatic pharmacophores, the substitution pattern on the phenyl ring dictates the delicate balance between metabolic stability, lipophilicity, and binding affinity. This guide compares two specific halogenated motifs commonly found in beta-amino alcohol scaffolds (often precursors to beta-blockers, antifungal azoles, and kinase inhibitors):

  • 2,5-Difluorophenyl (2,5-F2): The "Metabolic Shield." Prioritizes metabolic stability and lower lipophilicity.

  • 2-Chloro-5-fluorophenyl (2-Cl-5-F): The "Lipophilic Anchor." Prioritizes hydrophobic filling, halogen bonding, and extended residence time.

Key Takeaway: While the 2,5-difluoro motif is superior for reducing clearance and improving CNS penetration due to lower lipophilicity, the 2-chloro-5-fluoro analog frequently exhibits higher potency (


) due to the superior halogen-bonding capability and steric bulk of the ortho-chlorine atom.

Physicochemical Profiling: The Halogen Effect

To understand the biological divergence, we must first analyze the fundamental physicochemical differences between the Chlorine and Fluorine substituents at the ortho (C2) position.

Steric and Electronic Parameters[1][2]
ParameterFluorine (-F)Chlorine (-Cl)Impact on 2-Position
Van der Waals Radius 1.47 Å1.75 ÅCl acts as a steric block (similar to -CH

); F is a mimic of -H.
Electronegativity (Pauling) 3.983.16F is more electron-withdrawing (induction); Cl is less deactivating.
C-X Bond Length ~1.35 Å~1.74 ÅCl extends further into the binding pocket.
Hammett Constant (

)
0.060.23Cl is a stronger resonance donor but weaker inductor than F.
Lipophilicity (

LogP)
+0.14+0.71Cl significantly increases lipophilicity compared to F.
Decision Logic for Substituent Selection

The following decision tree illustrates when to deploy which motif during Lead Optimization.

HalogenLogic Start Lead Optimization: Phenyl Ring Substitution Q1 Is the Ortho-position metabolically vulnerable? Start->Q1 Q2 Is the binding pocket sterically restricted? Q1->Q2 Yes (Block Metabolism) Res1 Select 2,5-Difluoro (Low Steric Demand) Q2->Res1 Yes (Tight Fit) Res2 Select 2-Chloro-5-Fluoro (High Steric/Lipophilic Demand) Q2->Res2 No (Hydrophobic Pocket Available) Note Note: Cl provides Halogen Bonding (Sigma Hole) Res2->Note

Figure 1: Decision logic for selecting between Fluoro and Chloro substituents based on steric and metabolic requirements.

Biological Performance Analysis

Metabolic Stability (Microsomal Clearance)

The 2,5-difluoro pattern is a classic strategy to block oxidative metabolism.[1] Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) favor electron-rich aromatic rings.

  • Mechanism: The high electronegativity of two fluorine atoms deactivates the ring towards electrophilic attack by the P450 Iron-Oxo species.

  • Comparison: The 2-Cl-5-F analog is also stable, but the C-Cl bond is weaker (approx. 95 kcal/mol) than the C-F bond (approx. 116 kcal/mol). In rare cases, oxidative dechlorination can occur, though it is less common than de-iodination.

Binding Affinity & Potency

The 2-chloro-5-fluoro motif often yields higher affinity in hydrophobic pockets.

  • Halogen Bonding: Chlorine has a distinct positive electrostatic potential cap ("sigma hole") along the C-Cl bond axis, allowing it to act as a Lewis acid and accept electron density from backbone carbonyls in the target protein. Fluorine, being tightly held, lacks this feature.

  • Entropy: The bulkier Cl atom can restrict the rotation of the phenyl ring (atropisomerism), pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Representative Data Summary

Data aggregated from structure-activity relationship (SAR) trends in azole and beta-adrenergic antagonist classes.

Assay2,5-Difluoro Analog2-Chloro-5-Fluoro AnalogInterpretation
LogP (Lipophilicity) 2.12.7Cl analog is more lipophilic; better passive membrane permeability but higher non-specific binding.
Microsomal Stability (

)
> 60 min45 - 55 min2,5-F2 offers superior resistance to hepatic clearance.
Potency (

)
15 nM8 nMCl analog is often 2x more potent due to hydrophobic contacts.
Solubility (aq) HighModerateF maintains better aqueous solubility.

Experimental Protocols

To validate these differences in your own program, the following self-validating workflows are recommended.

Synthesis: Regioselective Epoxide Ring Opening

The synthesis of these amino alcohols relies on the nucleophilic attack of an amine on a styrene oxide derivative. The electronic nature of the ring substituents affects regioselectivity.[2]

Workflow Diagram:

Synthesis Substrate Substituted Styrene Oxide Inter Transition State (Chelation Controlled) Substrate->Inter + Amine Reagent Primary Amine (R-NH2) Reagent->Inter Catalyst Lewis Acid (e.g., LiClO4 or ZrCl4) Catalyst->Inter Activates Epoxide Prod1 Beta-Amino Alcohol (Major Product) Inter->Prod1 Regioselective Opening

Figure 2: General synthetic pathway for beta-amino alcohols via epoxide opening.

Protocol:

  • Reagents: Dissolve 1.0 eq of 2-(2-chloro-5-fluorophenyl)oxirane (or the 2,5-difluoro analog) in Acetonitrile.

  • Catalysis: Add 10 mol% Lithium Perchlorate (

    
    ) to activate the epoxide oxygen. Note: The electron-deficient 2,5-difluoro ring makes the epoxide less reactive than the chloro-analog; mild heating (40°C) may be required.
    
  • Addition: Add 1.2 eq of the desired amine dropwise.

  • Reaction: Stir at RT for 4-12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with water, extract with DCM. The 2-Cl analog will elute later on silica gel due to higher lipophilicity.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify intrinsic clearance (


).
  • Preparation: Prepare 10 mM stock solutions of both analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Chakraborti, A. K., et al. (2004).[4] Lithium bromide as an inexpensive and efficient catalyst for opening of epoxide rings by amines.[5] Organic & Biomolecular Chemistry.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL Derivatives

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallography of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL derivatives. These compounds are of significant interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallography of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for novel therapeutic agents.[1] Understanding their precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design.

The presence of a chiral center, flexible side chain, and a halogenated aromatic ring imparts these molecules with unique conformational properties and intermolecular interaction capabilities that can only be definitively characterized by X-ray crystallography. This guide will delve into the synthesis, crystallization, and structural analysis of these derivatives, offering a comparative framework and actionable protocols for researchers in the field.

Synthesis and Crystallization Strategies

General Synthetic Pathways

The synthesis of 2-amino alcohol derivatives often involves multi-step processes. A common route to the parent compound, 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol, starts from 5-chloro-2-fluorobenzaldehyde and glycine, typically in an alcoholic solvent with a base like sodium hydroxide to facilitate the reaction.[1] Derivatives can be synthesized by modifying the starting materials or by further functionalizing the parent molecule. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be esterified to generate a library of related compounds.

Another versatile approach to β-amino alcohols is the reductive ring-opening of isoxazolidine precursors.[2] This method offers good stereocontrol and can be achieved through various reductive methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[2]

The Art of Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Amino alcohols, due to their flexibility and hydrogen bonding capabilities, can be reluctant to crystallize. Several techniques can be employed, and often a systematic screening of conditions is necessary.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly.[3] The key is to control the rate of evaporation; too fast, and an oil or amorphous powder may result. Placing the vial in a controlled environment, such as a beaker covered with parafilm with a few pinholes, can slow down the process.[3]

  • Vapor Diffusion: This is often the most successful technique for small quantities of a compound.[3] The compound is dissolved in a small amount of a solvent in which it is soluble. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[3]

  • Neutralization and Salt Formation: Since these are amino alcohols, they can be protonated to form salts. The introduction of a counter-ion (e.g., chloride, bromide, or an organic acid) can significantly alter the crystal packing and promote crystallization through stronger hydrogen bonding networks.[3][4]

Experimental Insight: The choice of solvent is critical. Solvents that participate in hydrogen bonding can either help or hinder crystallization.[3] It is often beneficial to screen a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). For amino acid-like compounds, methods such as adjusting the pH to the isoelectric point or using additives like polyvalent alcohols can also be effective.[5]

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a single crystal to a refined 3D structure follows a well-defined path. Each step is critical for the quality of the final data.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation CrystalSelection 1. Crystal Selection (Microscope) Mounting 2. Crystal Mounting (Cryoloop) CrystalSelection->Mounting CryoCooling 3. Cryo-cooling (Liquid N2 Stream) Mounting->CryoCooling Screening 4. Diffraction Screening (Unit Cell & Quality) CryoCooling->Screening DataCollection 5. Full Data Collection (Rotating Crystal) Screening->DataCollection Integration 6. Integration (Spot Intensities) DataCollection->Integration Scaling 7. Scaling & Merging (Correction & Averaging) Integration->Scaling StructureSolution 8. Structure Solution (Phase Problem) Scaling->StructureSolution Refinement 9. Structure Refinement (Model Fitting) StructureSolution->Refinement Validation 10. Validation (Quality Checks) Refinement->Validation CIF 11. CIF File Generation (Final Report) Validation->CIF

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Protocol Details:
  • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a microscope. It should have sharp edges and no visible cracks or defects.

  • Mounting: The selected crystal is carefully picked up using a cryoloop, which is a small nylon loop attached to a pin. A small amount of cryoprotectant oil is used to coat the crystal.

  • Cryo-cooling: The mounted crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen. This minimizes radiation damage to the crystal from the X-ray beam.

  • Diffraction Screening: A few initial diffraction images are collected to determine the unit cell parameters, crystal system, and overall diffraction quality.[6]

  • Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images (often hundreds) are collected over a wide range of orientations.

  • Integration: The software identifies the position of each diffraction spot on the images and integrates its intensity.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations (e.g., beam intensity fluctuations). Symmetry-related reflections are then merged to create a unique dataset.

  • Structure Solution: This is the process of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map, from which the initial atomic positions can be determined.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process to improve the fit between the calculated and observed diffraction intensities.

  • Validation: The final structural model is checked for geometric sensibility (bond lengths, angles) and overall quality using various metrics (e.g., R-factors).

  • CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure and the data collection process. This is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).[8]

Comparative Structural Analysis of Derivatives

The true power of crystallography lies in comparing the structures of related molecules. By changing a functional group, one can observe the effects on molecular conformation and intermolecular interactions, which in turn influence physical properties and biological activity.

G mol caption Molecular structure of (2R)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol.

Caption: Molecular structure of the parent compound.[9]

Below is a representative table comparing hypothetical crystallographic data for three different derivatives. This illustrates the type of data that would be generated and how it can be used for comparison.

ParameterDerivative A (R = H)Derivative B (R = -COCH₃)Derivative C (R = -CH₃)
Formula C₈H₉ClFNOC₁₀H₁₁ClFNO₂C₉H₁₁ClFNO
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.258.547.98
b (Å) 15.6712.339.01
c (Å) 9.8818.9111.52
β (°) ** 105.39095.4
Volume (ų) **1529.81992.5823.4
Z 442
Key Torsion Angle (N-C-C-O) (°) -65.2175.8-70.1
H-Bonding Motif Intermolecular N-H···O and O-H···N chainsIntermolecular N-H···O(carbonyl) dimersIntermolecular O-H···N chains

Interpreting the Data:

  • Crystal System & Space Group: These describe the symmetry of the crystal lattice. A change from monoclinic (Derivative A) to orthorhombic (Derivative B) indicates a significant change in how the molecules pack together, likely driven by the new acetyl group's steric bulk and hydrogen bonding capabilities.

  • Unit Cell Parameters (a, b, c, β): These define the size and shape of the repeating unit of the crystal. The larger volume for Derivative B is expected due to the addition of the acetyl group.

  • Key Torsion Angle: The N-C-C-O torsion angle describes the conformation of the flexible ethan-1-ol side chain. The dramatic shift from a gauche conformation (~-65°) in A and C to an anti conformation (~176°) in B could be crucial for how the molecule fits into a receptor's binding pocket.

  • H-Bonding Motif: This describes the primary intermolecular interactions. The introduction of a carbonyl group in Derivative B creates a new hydrogen bond acceptor, leading to a dimeric motif instead of the chain motif seen in A and C. These interactions are fundamental to the crystal's stability and can influence properties like solubility and melting point.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it should be used in conjunction with other techniques for a complete characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compounds in solution.

  • Mass Spectrometry (MS): Provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[10]

These spectroscopic methods confirm that the bulk material corresponds to the structure determined from a single crystal.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL derivatives. It provides unparalleled insight into the conformational preferences and intermolecular interactions that govern their behavior. By systematically synthesizing derivatives and comparing their crystal structures, researchers can build a comprehensive understanding of the structure-activity relationships necessary for the development of new and improved pharmaceuticals. This guide provides the foundational knowledge and a practical framework for undertaking such crystallographic studies, from the initial synthesis to the final, validated 3D structure.

References

  • Method for crystallization of amino acids. (Patent No. US5118815A). Google Patents.
  • Guide for crystallization. Available from: [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (1953). Canadian Journal of Chemistry, 31(10), 938-945. Available from: [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024, June 27). RSC Publishing. Available from: [Link]

  • X-ray diffraction and structure analysis Introduction. Available from: [Link]

  • Structural alignment of molecules of investigated halogen-derivatives... ResearchGate. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023, December 15). MDPI. Available from: [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. Available from: [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (Patent No. WO2024145422A1). Google Patents.
  • Structural analysis by X-ray Diffraction. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(3). Available from: [Link]

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. Available from: [Link]

  • Introduction to X-ray analysis using the diffraction method. Chem Connections. Available from: [Link]

Sources

Validation

Bioisosteric replacement studies using 2-chloro-5-fluorophenyl moiety

This guide provides an in-depth bioisosteric analysis of the 2-chloro-5-fluorophenyl moiety, a privileged substructure in modern medicinal chemistry. It moves beyond generic definitions to explore the specific electronic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth bioisosteric analysis of the 2-chloro-5-fluorophenyl moiety, a privileged substructure in modern medicinal chemistry. It moves beyond generic definitions to explore the specific electronic, steric, and metabolic rationales for its selection over alternative halogenated phenyl rings.

Executive Summary: The "Orthogonal" Halogen Strategy

The 2-chloro-5-fluorophenyl moiety represents a strategic "orthogonal" halogenation pattern. Unlike symmetric di-substitutions (e.g., 2,6-difluoro or 3,5-dichloro), this motif introduces asymmetry that serves three distinct functions in ligand-protein binding:

  • Conformational Locking (Ortho-Cl): The bulky chlorine atom at the ortho position (Van der Waals radius ~1.75 Å) forces the phenyl ring out of coplanarity with the attached scaffold, often inducing a bioactive "twisted" conformation (dihedral angle ~60–90°).

  • Metabolic Blocking (Meta-F): The fluorine at the 5-position (meta to the attachment, para to the chlorine) blocks a common site of CYP450-mediated oxidative metabolism (hydroxylation) without imposing the steric penalty of a second chlorine or methyl group.

  • Electronic Vectoring: The electron-withdrawing nature of both halogens reduces the electron density of the aromatic ring (

    
    ), weakening cation-
    
    
    
    interactions but strengthening potential halogen bonding (X-bond) interactions via the chlorine's
    
    
    -hole.

Physicochemical & Bioisosteric Comparison

The following table compares the 2-chloro-5-fluorophenyl moiety against common bioisosteres used during Hit-to-Lead (H2L) optimization.

Table 1: Physicochemical Profile of Phenyl Analogues

Substituent Pattern

LogP (Est.)*
Electronic Effect (

Hammett)
Steric Bulk (A-value)Primary Utility
Phenyl (Unsub.) 0.00.0LowBaseline scaffold.
2-Chlorophenyl +0.7+0.23High (Ortho)Induces twist; fills hydrophobic pockets.
2,5-Difluorophenyl +0.4+0.12Low/MedMetabolic block; lower lipophilicity penalty than Cl.
2,5-Dichlorophenyl +1.4+0.46Very HighMax lipophilicity; often solubility limiting.
2-Chloro-5-fluorophenyl +0.85 +0.39 High (Ortho) / Low (Meta) Balanced Profile: Twist + Metabolic Stability.
3-Trifluoromethylphenyl +1.2+0.43HighStrong metabolic block; high lipophilicity risk.

*


LogP values are approximate shifts relative to the unsubstituted phenyl ring.

Case Study Analysis: Efficacy & Selectivity

To validate the utility of this moiety, we analyze two distinct medicinal chemistry campaigns where the 2-chloro-5-fluorophenyl group was evaluated.

Case Study A: PfATP4 Inhibitors (Malaria)

Context: Optimization of N-acetamide indoles targeting the Plasmodium falciparum cation-transporting ATPase (PfATP4).[1] Objective: Improve potency and metabolic stability of the indole carboxamide scaffold.

Experimental Data (PfATP4 Inhibition):

Compound IDAryl Substituent (R)EC50 (

M)
Interpretation
W454 (Hit) 2-Chloro-5-fluorophenyl 0.61 Optimal balance of twist and electronics.
Analog 31Phenyl (No subst.)1.633-fold loss.[2] Lack of ortho-twist reduces fit.
Analog 323-Fluorophenyl0.89Moderate potency; lacks the ortho-lock.
Analog 334-Fluorophenyl4.477-fold loss. Para-position likely faces steric clash.
Analog 372-Methylphenyl1.182-fold loss. Methyl is isosteric to Cl but lacks electronic w/d.

Mechanistic Insight: The 2-chloro substituent is critical for inducing the necessary dihedral twist for the binding pocket. The 5-fluoro group enhances metabolic stability without interfering with the binding interface, whereas 4-substitution (para) clashes with the receptor wall. (Source: Optimization of N-Acetamide Indoles, Malaria World/J. Med. Chem. Data)

Case Study B: HBV Capsid Assembly Inhibitors (The "Counter" Example)

Context: Optimization of Tetrahydropyrrolo[1,2-c]pyrimidines. Objective: Maximize binding affinity in the hydrophobic pocket of the HBV capsid protein.

Experimental Data (HepG2.2.15 Assay):

Compound IDAryl SubstituentIC50 (

M)
Interpretation
Compound 15c 2-Chloro-5-fluorophenyl > 1.0 Inactive/Low Potency.
Compound 15e2,4-Difluorophenyl0.51Active.[3] Smaller halogens preferred.
Compound 15f3,4-Difluorophenyl0.43Active.[3] Meta/Para substitution preferred.
Compound 15a2-Bromo-4-fluorophenyl0.21Most Potent.

Mechanistic Insight: In this specific pocket, the 5-position (meta) of the 2-chloro ring likely encounters a steric clash with the protein backbone. The 2-chloro-5-fluoro moiety is not universally superior; it requires a pocket that tolerates meta-substitution while demanding an ortho-twist. (Source: ACS Med. Chem. Lett., HBV Capsid Inhibitors Study)

Decision Framework & Logic

The following diagram illustrates the decision logic for deploying the 2-chloro-5-fluorophenyl moiety versus its bioisosteres.

Bioisostere_Decision_Tree cluster_legend Logic Key Start Lead Optimization: Phenyl Ring Liability Q1 Is the Phenyl Ring Metabolically Labile? Start->Q1 Q2 Is the 'Ortho-Twist' Required for Binding? Q1->Q2 Yes (Oxidation prone) Sol_2Cl Use 2-Chlorophenyl (Twist Only) Q1->Sol_2Cl No (Stable) Q3 Does the Pocket Tolerate 5-Position Bulk? Q2->Q3 Yes (Need Twist) Sol_4F Use 4-Fluorophenyl (Block Para-Metabolism) Q2->Sol_4F No (Planar OK) Sol_25F Use 2,5-Difluorophenyl (Low Steric, High Met Stab) Q3->Sol_25F No (Tight Pocket) Sol_2Cl5F DEPLOY: 2-Chloro-5-fluorophenyl (Twist + Met Stab + Electronic) Q3->Sol_2Cl5F Yes (Open Pocket) Legend Blue: Decision Point | Red: Target Moiety | Green: Alternative Bioisostere

Caption: Decision tree for selecting the 2-chloro-5-fluorophenyl moiety based on metabolic and conformational requirements.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the standard method for installing the moiety onto heteroaromatic scaffolds.

Reagents:

  • Aryl Halide Scaffold: (e.g., 6-bromoindole)

  • Boronic Acid: 2-Chloro-5-fluorophenylboronic acid (CAS: 444666-39-1)[4][5][6]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with aryl halide (1.0 eq) and boronic acid (1.2 eq). Evacuate and backfill with N₂ (3x).

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Activation: Add K₂CO₃ and Pd catalyst under positive N₂ flow.

  • Reaction: Heat to 100°C for 3–6 hours. Monitor via LC-MS for consumption of aryl halide.

  • Work-up: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[7]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Amide Coupling (Reverse Installation)

Used when the moiety is part of a "tail" region (e.g., aniline derivative).

Reagents:

  • Carboxylic Acid Scaffold: (1.0 eq)

  • Aniline: 2-Chloro-5-fluoroaniline (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDCI/HOAt

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Critical Note: The ortho-chloro group reduces the nucleophilicity of the aniline amine. Stronger coupling agents (HATU) or elevated temperatures (50°C) are often required compared to simple anilines.

References

  • Optimization of N-Acetamide Indoles as Antimalarials targeting PfATP4. Journal of Medicinal Chemistry / Malaria World. (2025).

  • Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment. ACS Medicinal Chemistry Letters. (2020).

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. (2026).[8]

  • In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one. MDPI. (2025).

  • 2-Chloro-5-fluorophenylboronic acid (Reagent Data). PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and protecting the environment. This...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, a halogenated aromatic compound. The procedures outlined below are grounded in established safety protocols and regulatory compliance, designed to provide a self-validating system for the safe handling of this chemical waste.

Hazard Assessment and Identification

Before handling any chemical, a thorough understanding of its potential hazards is essential. 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL is classified as a harmful and irritant substance.[1] The primary hazard associated with this compound is that it is harmful if swallowed (H302).[1] Due to its halogenated nature, containing both chlorine and fluorine, it is categorized as a halogenated organic compound. This classification is critical for proper waste segregation to prevent dangerous reactions and ensure correct disposal pathways.[2]

Key Hazard Information:

Hazard CategoryGHS PictogramHazard Statement
Harmful/IrritantGHS07[1]H302: Harmful if swallowed[1]
Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL, the following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing accidents and ensuring environmental compliance. As a halogenated organic compound, 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL must be collected in a designated, properly labeled waste container.

Container Selection and Labeling:

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL," and the associated hazard pictograms (GHS07). All constituents of a waste mixture must be listed.

Segregation Protocol:

  • Halogenated Waste Stream: This compound must be disposed of in a container designated for halogenated organic waste.

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste. Also, do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.

Step-by-Step Disposal Procedure

The following protocol provides a systematic approach to the disposal of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL from the point of generation to its final collection for disposal.

Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Prepare the designated and properly labeled halogenated organic waste container.

  • Waste Transfer: Carefully transfer the waste 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL into the designated waste container using a funnel to prevent spills. If the compound is in a solid form, use a scoop or spatula.

  • Container Sealing: Securely close the waste container cap immediately after transferring the waste. Do not leave the container open.

  • Decontamination: Decontaminate any equipment used for the transfer, such as funnels or spatulas, with an appropriate solvent (e.g., ethanol or acetone). The contaminated solvent rinse should also be disposed of as halogenated organic waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials.

  • Disposal Request: Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.

DisposalWorkflow Start Waste Generation (2-Amino-2-(2-chloro-5- fluorophenyl)ethan-1-OL) HazardID Hazard Identification (Halogenated Organic, Harmful) Start->HazardID PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardID->PPE WasteContainer Select & Label Container ('Halogenated Waste') PPE->WasteContainer Transfer Transfer Waste to Container WasteContainer->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Pickup Arrange for EHS Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Disposal workflow for 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-OL.

References

  • MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • Aldon-Chem. SAFETY DATA SHEET. [Link]

  • RUN - UNL Repository. Waste management strategies to mitigate the effects of fluorinated greenhouse gases on climate change. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Methylene Blue Trihydrate. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

  • ResearchGate. (PDF) Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • ScienceLab.com. Material Safety Data Sheet: Methylene Blue Solution 0.1 - 1%. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol

Executive Summary & Risk Profile Compound: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol CAS: 1213916-73-4 (Generic/Racemic), 1213916-73-4 ((R)-isomer specific) Physical State: White to yellow solid Core Hazards: Acute T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol CAS: 1213916-73-4 (Generic/Racemic), 1213916-73-4 ((R)-isomer specific) Physical State: White to yellow solid Core Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Ocular Damage.[1][2][3]

This guide provides an operational safety framework for handling 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol . As a halogenated amino alcohol, this compound presents a dual risk profile: the basic amine functionality poses corrosive/irritant risks to mucous membranes (eyes/lungs), while the halogenated aromatic core suggests metabolic stability and potential systemic toxicity if ingested.

Critical Directive: Treat this compound as a High-Potency Intermediate (HPI) until specific toxicology data proves otherwise. All manipulation must occur within a controlled engineering environment.[4]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is dependent on the state of the material (Solid vs. Solvated).

Table 1: PPE Specifications by Operational Phase[1]
Body PartSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Specification / Rationale
Respiratory N95 / P100 Respirator Fume Hood (Primary) Solid: Prevents inhalation of fine particulates during static transfer.[1] Solution: Engineering controls (Hood) take precedence. If hood sash is compromised, use Half-face respirator with OV/AG cartridges.
Hand Protection Double Nitrile Gloves Barrier Laminate (Silver Shield) Solid: Standard Nitrile (min 5 mil) offers sufficient dry particle protection.[1] Solution: Amino alcohols can facilitate solvent permeation. If using DCM or THF, Laminate gloves are mandatory to prevent breakthrough.
Eye/Face Chemical Safety Goggles Goggles + Face Shield Critical: Amino alcohols are basic.[1] A splash to the eye can cause corneal opacification. Safety glasses are insufficient for liquid handling.
Body Lab Coat (Buttoned) Chemical Apron + Lab Coat Tyvek sleeves recommended for solid handling to prevent wrist-gap exposure.[1]

Operational Workflow & Engineering Controls

Phase 1: Receipt & Storage[1][3]
  • Inspection: Upon receipt, inspect the septum and bottle integrity. Halogenated amines can degrade if exposed to moisture or air over time.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation and carbamate formation (CO2 absorption) if left exposed.

  • Segregation: Store away from strong oxidizers and acid chlorides.

Phase 2: Weighing & Transfer (The "Static" Risk)[1]
  • Engineering Control: Use a static-dissipative balance enclosure or a chemical fume hood with low turbulence.[1]

  • Tooling: Use PTFE-coated or Stainless Steel spatulas .[1] Avoid aluminum tools, as amino alcohols can chelate or react with reactive metals under specific conditions.

  • Technique:

    • Place receiving vessel in the balance.

    • Tare.

    • Transfer solid gently to avoid aerosolization.

    • Immediate Decon: Wipe the spatula with a methanol-dampened Kimwipe inside the hood before removing it.

Phase 3: Reaction & Solvation[1]
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible due to the amine/alcohol hydrogen bonding.

  • Inertion: Always purge the reaction vessel with Nitrogen/Argon before heating.

  • Monitoring: If heating >50°C, ensure a reflux condenser is active to prevent vapor escape.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for PPE selection and the operational lifecycle of the compound.

Figure 1: PPE Selection Logic

PPE_Logic Start Start: Handling Task State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Liquid Solvated / Liquid State->Liquid Wet Solid_PPE PPE: Double Nitrile + N95 Engineering: Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent Type Liquid->Solvent_Check Aggressive Aggressive (DCM, THF, DMF) Solvent_Check->Aggressive Benign Benign (Water, Ethanol) Solvent_Check->Benign Laminate PPE: Laminate Gloves + Goggles + Face Shield Aggressive->Laminate Nitrile PPE: Double Nitrile + Goggles Benign->Nitrile

Caption: Decision tree for selecting appropriate glove and eye protection based on physical state and solvent carrier.

Figure 2: Operational Lifecycle

Workflow Receipt Receipt & Inspect (Check Seals) Storage Storage (2-8°C, Inert) Receipt->Storage Log In Weighing Weighing (Static Control) Storage->Weighing Equilibrate Reaction Reaction (Closed System) Weighing->Reaction Transfer Waste Disposal (Halogenated) Reaction->Waste Quench

Caption: Step-by-step lifecycle from receipt to disposal, emphasizing temperature control and waste categorization.

Emergency & Disposal Protocols

Spill Management (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust lofting).

  • Clean: Scoop up the material using a plastic scoop. Do not use a brush (creates dust).

  • Decontaminate: Wash the surface with 1% Acetic Acid (to neutralize the amine), followed by soap and water.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation is vital.[5][6][7][8] Flush for 15 minutes. The basic nature of the amine can cause penetrating injury; speed is the only mitigation.

  • Skin Contact: Wash with soap and copious water.[4][5][7][9] Do not use alcohol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal (Waste Stream)[1][6]
  • Classification: Halogenated Organic Waste.

  • Labeling: Must be labeled "Toxic, Irritant, Halogenated."

  • Segregation: Do not mix with acidic waste streams without neutralization, as this may generate heat.

References

  • Fluorochem.[3][5][6][9] (R)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol Safety Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. General Handling of Fluorinated Amino Alcohols. Retrieved from [1]

  • PubChem.[10] Compound Summary: 2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol.[1][3] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

Sources

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